Technical Documentation Center

1-(3-Bromophenyl)-1h-pyrazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Bromophenyl)-1h-pyrazol-5-amine
  • CAS: 72194-28-6

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic and Synthetic Profiling of 1-(3-Bromophenyl)-1H-pyrazol-5-amine

Target Audience: Synthetic Chemists, Medicinal Chemistry Leads, and Analytical Scientists Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The compound 1-(3-Bromophenyl)-1H-pyrazol-5-amine (CAS: 7...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Leads, and Analytical Scientists Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The compound 1-(3-Bromophenyl)-1H-pyrazol-5-amine (CAS: 72194-28-6) is a highly versatile, bifunctional heterocyclic building block[1]. Featuring both a nucleophilic primary amine and a cross-coupling-ready aryl bromide, it serves as a privileged scaffold in the development of kinase inhibitors, agrochemicals, and novel pharmaceutical agents[2]. This whitepaper provides an authoritative, in-depth guide to its regioselective synthesis, mechanism-driven spectroscopic characterization, and the self-validating Quality Assurance/Quality Control (QA/QC) workflows required to confirm its structural integrity before deployment in high-throughput screening libraries.

De Novo Regioselective Synthesis Protocol

The synthesis of 1-aryl-1H-pyrazol-5-amines requires strict control over regiochemistry to prevent the formation of the unwanted 3-amine isomer. The most robust method involves the condensation of an arylhydrazine with a β -alkoxyacrylonitrile derivative[3].

Experimental Methodology

Reagents Required:

  • 3-Bromophenylhydrazine hydrochloride (1.0 eq)

  • 3-Ethoxyacrylonitrile (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Absolute Ethanol (Solvent)

Step-by-Step Workflow:

  • Free-Basing (Causality Check): Suspend 3-bromophenylhydrazine hydrochloride in absolute ethanol. Add DIPEA dropwise at 0 °C. Rationale: DIPEA neutralizes the hydrochloride salt, liberating the hydrazine. The terminal nitrogen of the hydrazine is softer and more nucleophilic, priming it for the subsequent Michael addition rather than direct attack on the nitrile.

  • Michael Addition: Add 3-ethoxyacrylonitrile dropwise to the mixture. Stir at room temperature for 2 hours.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 12 hours. Rationale: Thermal energy drives the intramolecular cyclization where the secondary nitrogen attacks the nitrile carbon, followed by tautomerization to yield the aromatic pyrazole core.

  • Workup (Self-Validating Step): Concentrate the mixture in vacuo. Partition between Ethyl Acetate (EtOAc) and water. The disappearance of the hydrazine starting material (which stains heavily with Ninhydrin) and the appearance of a new UV-active spot on TLC (Rf ~ 0.4 in 3:1 Hexanes/EtOAc) validates reaction progression.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography to yield the pure product as an off-white solid.

Synthesis A 3-Bromophenylhydrazine (Nucleophile) C Michael Addition Intermediate A->C B 3-Ethoxyacrylonitrile (Electrophile) B->C D Intramolecular Cyclization C->D -EtOH E 1-(3-Bromophenyl)-1H- pyrazol-5-amine D->E Tautomerization

Regioselective synthesis pathway of 1-(3-Bromophenyl)-1H-pyrazol-5-amine.

Comprehensive Spectroscopic Profiling

Accurate spectroscopic characterization is non-negotiable for distinguishing the 5-amine from the 3-amine regioisomer. The data below synthesizes expected shifts based on the electronic environment of the functionalized pyrazole core[4][5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The position of the amino group drastically alters the electron density of the pyrazole ring via resonance (+M effect).

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment & Mechanistic Rationale
7.85 t1.81HAr-H2: Most downfield due to the combined inductive withdrawal of the adjacent Br and pyrazole N1 atoms.
7.65 dt7.8, 1.51HAr-H6: Deshielded by the N1 pyrazole linkage.
7.50 ddd8.0, 1.8, 1.01HAr-H4: Ortho to the bromine atom.
7.42 t8.01HAr-H5: Meta-position, least affected by substituents.
7.35 d1.81HPyrazole-H3: Typical shift for a heteroaromatic proton adjacent to an imine-like nitrogen[4].
5.45 d1.81HPyrazole-H4: Highly shielded by the electron-donating -NH₂ group at C5. Critical diagnostic peak.
5.30 br s-2H-NH₂: Broad singlet, disappears upon D₂O exchange.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
147.5 QuaternaryC5 (Pyrazole): Deshielded by the attached electronegative -NH₂ group.
140.2 QuaternaryC1' (Aryl): Attached to the pyrazole N1 atom.
138.8 CHC3 (Pyrazole): Imine-like carbon.
131.0, 129.5, 125.2, 122.0 CHC5', C4', C2', C6' (Aryl): Aromatic methine carbons.
121.5 QuaternaryC3' (Aryl): Carbon attached to the heavy Bromine atom.
91.2 CHC4 (Pyrazole): Highly shielded due to resonance from the C5 amine[4].
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the primary amine and the halogenated aromatic system[5].

Table 3: Key FT-IR Vibrational Frequencies (ATR)

Wavenumber (cm⁻¹)IntensityAssignment & Structural Significance
3420, 3315 Medium, DoubletN-H Stretch: The distinct doublet confirms the presence of a primary amine (-NH₂).
3110 WeakC-H Stretch: Indicates sp² hybridized aromatic/heteroaromatic C-H bonds.
1610, 1555 StrongC=N, C=C Stretch: Characteristic vibrations of the pyrazole core system.
1075 StrongC-Br Stretch: Confirms the retention of the aryl bromide functionality.
High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry acts as an absolute verification of the molecular formula (C₉H₈BrN₃)[1] and the isotopic integrity of the halogen.

  • Ionization Method: ESI-TOF (Positive Mode)

  • Calculated for C₉H₉⁷⁹BrN₃ [M+H]⁺: 237.9974 m/z

  • Calculated for C₉H₉⁸¹BrN₃ [M+H]⁺: 239.9954 m/z

Structural Validation & QA/QC Workflow

To ensure scientific integrity and trustworthiness before this compound is utilized in downstream synthesis (e.g., Buchwald-Hartwig aminations or Suzuki couplings), a self-validating QA/QC workflow must be executed.

The Causality of QA/QC:

  • Isotope Ratio Check (MS): Bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) present in a near 1:1 natural abundance. The HRMS spectrum must display a characteristic "twin peak" doublet at m/z 238 and 240. If this 1:1 ratio is absent, it indicates that unwanted debromination occurred during synthesis, instantly invalidating the batch.

  • Regiochemistry Check (NMR): The chemical shift of the pyrazole H4 proton is the ultimate arbiter of regiochemistry. In the 5-amine isomer, the +M effect of the amine pushes electron density onto C4, shielding the proton to ~5.45 ppm . If the reaction erroneously produced the 3-amine isomer, the H4 proton would lack this direct shielding from the adjacent N-phenyl ring and would appear further downfield at ~6.2 - 6.5 ppm .

QAQC Step1 Crude Synthesized Compound Step2 LC-MS Analysis (Check 79Br/81Br 1:1 Ratio) Step1->Step2 Step3 FT-IR Spectroscopy (Confirm -NH2 at 3400 cm⁻¹) Step2->Step3 Step4 1D & 2D NMR (Confirm C5-Regioisomer) Step3->Step4 Step5 Validated Batch for Assay Screening Step4->Step5 QA Passed

Sequential spectroscopic QA/QC workflow for structural validation.

References

  • molaid.com - 1-(3-Bromophenyl)-1h-pyrazol-5-amine | 72194-28-6 Chemical Properties. Available at: [Link]

  • The Journal of Organic Chemistry (ACS Publications) - Oxidative Dehydrogenative Couplings of Pyrazol-5-amines. Available at:[Link]

  • RSC Advances (The Royal Society of Chemistry) - Design and development of sulfenylated 5-aminopyrazoles. Available at:[Link]

  • Scientific & Academic Publishing - Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole Derivatives. Available at: [Link]

Sources

Exploratory

Literature review of 5-aminopyrazole derivatives

The 5-Aminopyrazole Scaffold in Rational Drug Design: Synthesis, Kinase Inhibition, and Methodological Validation Executive Summary The 5-aminopyrazole core has established itself as a privileged scaffold in modern medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 5-Aminopyrazole Scaffold in Rational Drug Design: Synthesis, Kinase Inhibition, and Methodological Validation

Executive Summary

The 5-aminopyrazole core has established itself as a privileged scaffold in modern medicinal chemistry[1]. Functioning as a highly versatile building block, it provides unique hydrogen-bonding profiles and bioisosteric properties that make it ideal for targeting complex enzymatic binding pockets. This technical guide explores the mechanistic rationale behind 5-aminopyrazole derivatives, their green synthesis methodologies, their role as precision kinase inhibitors, and the self-validating experimental protocols required for their development.

Mechanistic Rationale of the 5-Aminopyrazole Scaffold

The pharmacological success of 5-aminopyrazoles stems from their structural adaptability. The pyrazole nitrogens act as potent hydrogen bond acceptors, while the exocyclic amino group at the 5-position serves as a hydrogen bond donor[1]. This dual capability allows these molecules to anchor themselves securely within the ATP-binding clefts of various kinases[2]. Furthermore, the 5-aminopyrazole ring is a critical precursor for synthesizing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, which exhibit profound antiviral, antimicrobial, and antitumor activities[3].

Core Synthetic Strategies and Green Chemistry Innovations

Traditionally, the synthesis of 5-aminopyrazole derivatives is driven by the condensation of β-ketonitriles with hydrazines[1]. The thermodynamic driving force of this reaction is the formation of the highly stable aromatic pyrazole system, with regioselectivity controlled by the differential electrophilicity of the ketone versus the nitrile carbon.

Recent advancements have shifted toward green chemistry paradigms. A highly efficient one-pot, three-component reaction utilizing a magnetic nanocatalyst (Fe3O4@SiO2-NH2@TCT-Guanidine) in an aqueous medium has revolutionized this synthesis[4]. The guanidine functional group provides the necessary basicity to activate the malononitrile, while the aqueous solvent promotes the hydrophobic packing of the organic substrates, accelerating the reaction without toxic organic solvents.

SynthWorkflow Aldehyde Aldehydes + Malononitrile + Phenylhydrazine Reaction Aqueous Medium, 70°C One-Pot Condensation Aldehyde->Reaction Catalyst Magnetic Nano Catalyst (Fe3O4@SiO2-NH2@TCT-Guanidine) Catalyst->Reaction Separation External Magnetic Field Separation Reaction->Separation Separation->Catalyst Recovered Catalyst Product 5-Aminopyrazole-4-carbonitrile (High Yield) Separation->Product

Green synthesis workflow of 5-aminopyrazole derivatives using a recoverable magnetic nanocatalyst.

Biological Activities: Precision Kinase Inhibition

A significant breakthrough in parasitology and oncology is the development of 5-aminopyrazole-4-carboxamides as "bumped kinase inhibitors" (BKIs)[5]. These derivatives selectively target calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites like Toxoplasma gondii and Cryptosporidium parvum[6].

Causality in Drug Design: The "bumped" bulky substituents on the 5-aminopyrazole scaffold exploit a uniquely small "gatekeeper" amino acid residue (typically glycine or threonine) in the ATP-binding pocket of parasitic CDPK1. Because mammalian host kinases possess larger gatekeeper residues (like methionine or phenylalanine), the bulky 5-aminopyrazole derivatives are sterically excluded from human kinases. This structural divergence guarantees high selectivity and minimizes off-target human toxicity[7].

Pathway Ca Intracellular Ca2+ Release CDPK1 CpCDPK1 Activation Ca->CDPK1 Motility Parasite Gliding Motility CDPK1->Motility Invasion Host Cell Invasion Motility->Invasion Inhibitor 5-Aminopyrazole BKI Inhibitor->CDPK1 Competitive Inhibition

Mechanism of action for 5-aminopyrazole BKIs blocking CpCDPK1-mediated host cell invasion.

Quantitative Bioactivity Data

The table below summarizes the in vitro bioactivity of selected 5-aminopyrazole derivatives across various therapeutic targets.

Compound ScaffoldTarget Enzyme / PathogenApplicationRepresentative PotencyRef.
5-Aminopyrazole-4-carboxamideCpCDPK1 (C. parvum)Antiparasitic (Cryptosporidiosis)IC50 < 10 nM[5],[6]
5-Amino-1H-pyrazole-4-carboxamideFGFR1, FGFR2, FGFR3Oncology (Pan-FGFR Inhibitor)Low Nanomolar[2]
5-Aminopyrazolep38α MAPKAnti-inflammatoryNanomolar[2]
Pyrazolo[1,5-a]pyrimidine fusedViral targetsAntiviral / AntitumorVariable (µM to nM)[3]

Validated Experimental Protocols

Protocol A: Green Synthesis of 5-Aminopyrazole-4-carbonitriles

Objective: Synthesize the core scaffold using a recyclable magnetic catalyst[4].

  • Preparation: In a 50 mL round-bottom flask, add 1.0 mmol of the chosen aldehyde, 1.0 mmol of malononitrile, and 1.0 mmol of phenylhydrazine in 10 mL of deionized water.

  • Catalysis: Introduce 0.25 mg of the Fe3O4@SiO2-NH2@TCT-Guanidine nanocatalyst. Causality: The precise 0.25 mg loading provides the optimal surface area for the ternary condensation without causing steric hindrance or mass-transfer limitations in the aqueous suspension.

  • Reaction: Stir the mixture at 70°C.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The disappearance of the aldehyde spot and the emergence of a lower-Rf UV-active spot confirms conversion. System Logic: If the aldehyde persists past 60 minutes, the thermal input is insufficient; the activation energy for the final cyclization step requires sustained 70°C heat.

  • Isolation: Apply an external neodymium magnet to the flask wall. Decant the aqueous layer containing the product.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 5-aminopyrazole-4-carbonitrile.

Protocol B: In Vitro Kinase Inhibition Assay (CpCDPK1)

Objective: Evaluate the IC50 of synthesized 5-aminopyrazole derivatives against recombinant CpCDPK1[5][6].

  • Enzyme Preparation: Express and purify recombinant CpCDPK1. Dilute to a working concentration of 2 nM in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1.2 mM CaCl2). Causality: The precise molar ratio of EGTA to CaCl2 buffers the free Ca2+ concentration to exactly 200 µM, ensuring the calcium-dependent kinase is locked in its fully active conformation.

  • Compound Plating: Serially dilute the 5-aminopyrazole inhibitor in DMSO. Transfer 1 µL to a 384-well plate.

  • Reaction Initiation: Add 10 µL of the enzyme solution to the compounds. Incubate for 15 minutes at room temperature to allow equilibrium binding. Add 10 µL of substrate mix (ATP and specific peptide substrate).

  • Self-Validation Checkpoint: Include wells with DMSO only (100% activity control) and wells with 10 µM staurosporine (0% activity control). Calculate the Z'-factor of the assay. System Logic: The Z'-factor must be >0.6. A lower Z'-factor indicates pipetting errors, substrate depletion, or enzyme degradation, rendering the IC50 calculations mathematically invalid.

  • Detection: After 90 minutes, add 20 µL of Kinase-Glo reagent to measure residual ATP via luminescence.

  • Analysis: Calculate IC50 using a 4-parameter logistic non-linear regression model.

Conclusion & Future Perspectives

The 5-aminopyrazole derivative remains a cornerstone of modern drug discovery. While highly potent against targets like CpCDPK1 and FGFR, future structural optimizations must focus on mitigating off-target liabilities. For instance, some early 5-aminopyrazole-4-carboxamide BKIs exhibited mild cardiotoxicity in mammalian models[7]. Future SAR (Structure-Activity Relationship) campaigns will likely focus on fine-tuning the steric bulk of the carboxamide substituents to maintain gatekeeper selectivity while eliminating hERG channel interactions.

References

  • Journal of Synthetic Chemistry. "A Straight forward and Effective Method has been Developed to Create a Magnetic Nano Catalyst." J. Synth. Chem. URL:[Link]

  • National Center for Biotechnology Information. "Potent and Selective Inhibitors of CDPK1 from T. gondii and C. parvum Based on a 5-Aminopyrazole-4-carboxamide Scaffold." PMC. URL: [Link]

  • Antimicrobial Agents and Chemotherapy. "5-Aminopyrazole-4-Carboxamide-Based Compounds Prevent the Growth of Cryptosporidium parvum." ASM Journals. URL:[Link]

  • Journal of Medicinal Chemistry. "Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy." ACS Publications. URL: [Link]

  • ACS Omega. "New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity." ACS Publications. URL:[Link]

Sources

Foundational

The Enduring Legacy of a Five-Membered Ring: A Technical Guide to the Discovery and History of Pyrazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its remarkable versatility and the diverse pharmacological activities of its derivatives have cemented its importance in drug discovery and development.[3][4] From the first synthetic antipyretic drugs to modern-day blockbuster anti-inflammatory agents and targeted cancer therapies, the history of pyrazole-based compounds is a compelling narrative of chemical innovation and evolving therapeutic paradigms.[5][6] This in-depth technical guide will traverse the historical trajectory of these remarkable compounds, from their initial discovery to their contemporary applications, providing insights into the key scientific milestones that have shaped their development.

The Dawn of Pyrazole Chemistry: Ludwig Knorr's Serendipitous Discovery

The story of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[5][7] While attempting to synthesize quinoline derivatives, Knorr conducted a reaction between ethyl acetoacetate and phenylhydrazine, which unexpectedly yielded a novel crystalline compound.[8][9] This compound, which he named 1-phenyl-3-methyl-5-pyrazolone, was the first synthetic pyrazole derivative.[8] This seminal work not only introduced a new class of heterocyclic compounds but also laid the foundation for the famed Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring that is still widely used today.[10][11]

The Knorr Pyrazole Synthesis: A Foundational Reaction

The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[11][12] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[13]

Experimental Protocol: Knorr's First Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

The following protocol is based on Ludwig Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin".[8]

  • Materials:

    • Phenylhydrazine (100 g)

    • Ethyl acetoacetate (125 g)

  • Procedure:

    • Combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate in a suitable reaction vessel.

    • Allow the mixture to stand at ambient temperature. An initial energetic reaction occurs, leading to the formation of phenylhydrazone of ethyl acetoacetate as an oily liquid.

    • Gently heat the reaction mixture on a water bath. The oily product solidifies into a crystalline mass upon cooling.

    • Isolate the solid product and recrystallize from hot benzene to obtain pure 1-phenyl-3-methyl-5-pyrazolone.

Quantitative Data from Knorr's 1883 Publication

ParameterValue
Melting Point127 °C
AppearanceColorless, shiny needles
SolubilityReadily soluble in hot water, alcohol, and benzene

Note: The yield of the reaction was not explicitly stated in the original publication.[8]

Knorr_Pyrazole_Synthesis reactant1 1,3-Dicarbonyl Compound intermediate Hydrazone Intermediate reactant1->intermediate + Hydrazine reactant2 Hydrazine Derivative reactant2->intermediate product Pyrazole intermediate->product Intramolecular Cyclization & Dehydration (-H2O) COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible at site of inflammation) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (GI protection, platelet function) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_Inflammatory Non_Selective_NSAIDs Non-Selective NSAIDs (e.g., Phenylbutazone) Non_Selective_NSAIDs->COX1 Inhibit Non_Selective_NSAIDs->COX2 Inhibit Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) Selective_COX2_Inhibitors->COX2 Selectively Inhibit

Mechanism of action of COX inhibitors.

The Expanding Universe of Pyrazole-Based Compounds

The success of Celecoxib spurred further research into pyrazole derivatives, leading to the development of a wide array of drugs with diverse therapeutic applications. Today, pyrazole-containing drugs are used to treat a multitude of conditions, including cancer (e.g., Ruxolitinib, Ibrutinib), erectile dysfunction (e.g., Sildenafil), and viral infections. [1][6][14]The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in modern drug discovery. [6]

Conclusion: A Legacy of Innovation and a Future of Promise

From a serendipitous discovery in a 19th-century German laboratory to a cornerstone of modern medicinal chemistry, the journey of pyrazole-based compounds is a testament to the power of chemical synthesis and rational drug design. The pyrazole scaffold's enduring presence in the pharmacopeia highlights its remarkable chemical and biological properties. As our understanding of disease pathways continues to grow, the versatile and adaptable pyrazole ring is poised to remain a critical component in the development of the next generation of innovative therapeutics.

References

Sources

Exploratory

Solubility and Stability Profiling of 1-(3-Bromophenyl)-1H-pyrazol-5-amine: A Comprehensive Preformulation Guide

Executive Summary 1-(3-Bromophenyl)-1H-pyrazol-5-amine (CAS: 72194-28-6)[1] is a critical heterocyclic building block and pharmacological intermediate. Characterized by a pyrazole core, an exocyclic primary amine, and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Bromophenyl)-1H-pyrazol-5-amine (CAS: 72194-28-6)[1] is a critical heterocyclic building block and pharmacological intermediate. Characterized by a pyrazole core, an exocyclic primary amine, and a halogenated phenyl ring, this compound presents unique physicochemical challenges during early-stage drug development. This technical guide provides a rigorous, causality-driven analysis of its thermodynamic solubility and environmental stability, establishing self-validating protocols for accurate preformulation profiling.

Structural Causality & Physicochemical Profiling

The macroscopic behavior of 1-(3-Bromophenyl)-1H-pyrazol-5-amine is directly dictated by its molecular topology. Understanding why the molecule behaves the way it does is essential for rational formulation design:

  • Lipophilicity vs. Solvation: The 3-bromophenyl moiety is highly hydrophobic. The bulky, electron-withdrawing bromine atom disrupts water lattice formation, driving the compound's poor intrinsic aqueous solubility.

  • Hydrogen Bonding Network: The 5-amino group acts as a primary hydrogen bond donor and acceptor, while the N2 atom of the pyrazole ring is a potent hydrogen bond acceptor. In the solid state, these groups form strong intermolecular crystal lattices. This high lattice energy must be overcome for dissolution to occur, further reducing aqueous dissolution rates.

  • Electronic Modulation: The electron-withdrawing inductive effect of the 3-bromo substitution pulls electron density away from the pyrazole core, slightly reducing the basicity (pKa) of the exocyclic amine compared to unhalogenated analogs. Consequently, the compound will only significantly ionize—and thus solubilize—at highly acidic pH levels.

Solubility Profiling & Optimization

Accurate solubility data is the cornerstone of formulation strategy. For poorly soluble compounds like 1-(3-Bromophenyl)-1H-pyrazol-5-amine, kinetic solubility assays often overestimate the true solubility due to transient supersaturation[2]. Therefore, the thermodynamic "shake-flask" method is the required standard for reliable data[3].

Table 1: Representative Solubility Profile of 1-(3-Bromophenyl)-1H-pyrazol-5-amine
Solvent / MediumpHEstimated Solubility (mg/mL)Mechanistic Rationale
Water (Deionized) ~7.0< 0.1 (Poor)High crystal lattice energy; lack of ionization.
0.1 N HCl 1.20.5 - 1.5 (Moderate)Partial protonation of the pyrazole/amine system.
Phosphate Buffer 6.8< 0.1 (Poor)Neutral species predominates; highly lipophilic.
Dimethyl Sulfoxide N/A> 50 (Excellent)Strong disruption of H-bond lattice; dipole interactions.
Ethanol N/A10 - 25 (Good)Co-solvent effect; favorable solute-solvent H-bonding.

Stability & Degradation Pathways

Understanding the degradation mechanisms is critical for establishing shelf-life and storage conditions per global regulatory standards[4].

  • Oxidative Susceptibility: Pyrazole amines are notoriously sensitive to aerobic oxidation[5]. The electron-rich nature of the heteroaromatic system facilitates single-electron transfer (SET) reactions at the exocyclic amine, leading to the formation of reactive radical intermediates. These can dimerize into azo compounds or oxidize further into imines.

  • Photolytic Degradation: The C-Br bond on the phenyl ring is a classic liability under UV irradiation. Photons in the UV-B/UV-A range provide sufficient energy to induce homolytic cleavage of the carbon-halogen bond, generating a highly reactive aryl radical that can abstract hydrogen from the environment, leading to dehalogenated impurities.

Table 2: ICH Q1A(R2) & Q1B Stability Matrix
Stress ConditionParametersPrimary Degradation RiskMitigation Strategy
Long-Term Storage 25°C ± 2°C / 60% RHLow (Stable if dry)Store in well-sealed, moisture-proof containers.
Accelerated 40°C ± 2°C / 75% RHAmine OxidationUse argon/nitrogen headspace; add antioxidants.
Photostability 1.2M lux hrs + 200W-hr/m² UVC-Br Homolytic CleavageAmber vials; UV-blocking secondary packaging.

Experimental Protocols: Self-Validating Systems

Protocol 1: Thermodynamic Shake-Flask Solubility Assay

This protocol is grounded in the World Health Organization (WHO) guidelines for equilibrium solubility[3].

  • Preparation: Weigh an excess amount (~10 mg) of 1-(3-Bromophenyl)-1H-pyrazol-5-amine into three separate 5 mL glass vials.

  • Media Addition: Add 2 mL of the target aqueous buffer (e.g., pH 1.2, 4.5, 6.8) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to 37°C ± 0.5°C at 200 rpm for 48 hours.

    • Self-Validation Step: Check the pH of the suspension at 24 hours and 48 hours. If the API has shifted the buffer pH by >0.1 units, the buffer capacity is insufficient, and the test must be repeated with a stronger buffer system.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 37°C to pellet the undissolved solid. Filter the supernatant through a 0.45 µm PTFE syringe filter (discard the first 0.5 mL to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately and analyze via a validated LC-MS/MS or UV-Vis method against a standard curve prepared in DMSO/Buffer co-solvents.

Protocol 2: Forced Degradation & Stability-Indicating Assay

Designed to comply with ICH Q1A(R2) guidelines[4].

  • Oxidative Stress: Dissolve the API in a 50:50 Water:Acetonitrile mixture. Add 3% H2​O2​ and incubate at room temperature for 24 hours.

  • Photolytic Stress: Spread the API as a thin powder layer (< 3 mm) in a Petri dish. Expose to cool white fluorescent and near-UV lamps to achieve a minimum of 1.2 million lux hours and 200 watt-hours/m² (ICH Q1B).

  • Mass Balance Analysis: Analyze stressed samples via HPLC-DAD.

    • Self-Validation Step: Calculate the mass balance. The sum of the area percent of the remaining intact 1-(3-Bromophenyl)-1H-pyrazol-5-amine and all newly formed degradant peaks must equal 100% ± 5%. A failure indicates that degradants are either volatile, not eluting, or lack chromophores, necessitating orthogonal detection (e.g., ELSD or Mass Spectrometry).

Workflow Visualizations

SolubilityWorkflow Start Compound 1-(3-Bromophenyl)-1H-pyrazol-5-amine Buffer Add to Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4) Start->Buffer Shake Orbital Shaking (37°C, 24-48 hrs) Buffer->Shake Excess Solid PhaseSep Phase Separation (Centrifugation / Filtration) Shake->PhaseSep Equilibrium Reached Analysis LC-MS/MS or UV-Vis Quantification PhaseSep->Analysis Supernatant Data Thermodynamic Solubility Profile Analysis->Data

Fig 1: Thermodynamic shake-flask solubility workflow for 1-(3-Bromophenyl)-1H-pyrazol-5-amine.

DegradationPathway API 1-(3-Bromophenyl)-1H-pyrazol-5-amine (Intact API) Oxidation Oxidative Stress (ROS, Peroxides, Aerobic) API->Oxidation O2 / Heat Photo Photolytic Stress (UV/Vis Light, ICH Q1B) API->Photo Deg1 Amine Oxidation (Azo/Imine Formation) Oxidation->Deg1 -H2O / e- transfer Deg2 C-Br Bond Cleavage (Dehalogenation / Radicals) Photo->Deg2 Homolytic Cleavage

Fig 2: Primary degradation pathways of 1-(3-Bromophenyl)-1H-pyrazol-5-amine under stress.

Conclusion & Formulation Recommendations

1-(3-Bromophenyl)-1H-pyrazol-5-amine is a highly lipophilic, poorly water-soluble compound with specific vulnerabilities to oxidation and photolysis. For successful downstream formulation:

  • Solubility Enhancement: Consider amorphous solid dispersions (ASDs), lipid-based formulations, or micronization to overcome the high crystal lattice energy.

  • Stability Protection: Formulations must be protected from light (opaque packaging) and oxidative stress (nitrogen purging, inclusion of antioxidants like BHT or ascorbic acid). Long-term storage of the neat API should be maintained at 2-8°C in a dry, dark environment.

References

  • Title: 1-(3-Bromophenyl)-1h-pyrazol-5-amine - CAS号72194-28-6 Source: molaid.com URL: [Link]

  • Title: Q1A(R2) Guideline - ICH Source: ich.org URL: [Link]

  • Title: Annex 4 - World Health Organization (WHO): Protocol to conduct equilibrium solubility experiments Source: who.int URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: protocols.io URL: [Link]

  • Title: Aerobic Oxidative Sulfenylation of Pyrazolones and Pyrazoles Catalyzed by Metal-Free Flavin–Iodine Catalysis Source: acs.org URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-(3-Bromophenyl)-1H-pyrazol-5-amine via Microwave-Assisted Cyclocondensation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Building block synthesis for kinase inhibitors (e.g., MK2, p38 MAPK) and agrochemical discovery. Introduction and Strategi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Building block synthesis for kinase inhibitors (e.g., MK2, p38 MAPK) and agrochemical discovery.

Introduction and Strategic Rationale

The 1-aryl-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore in the development of mitogen-activated protein kinase (MAPK) inhibitors[1]. Specifically, derivatives of 1-(3-bromophenyl)-1H-pyrazol-5-amine are critical intermediates; the bromo-substituent provides a versatile handle for downstream functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate complex biaryl systems[2][3].

The primary synthetic challenge in constructing N-arylaminopyrazoles from arylhydrazines and 3-carbon nitriles (such as 3-methoxyacrylonitrile) is regiocontrol . The condensation can yield either the 3-aminopyrazole or the 5-aminopyrazole isomer. This application note details a robust, self-validating microwave-assisted protocol that leverages thermodynamic control to exclusively yield the 5-amino isomer[4].

Mechanistic Insights: Kinetic vs. Thermodynamic Control

The regiochemical outcome of the cyclocondensation between 3-bromophenylhydrazine and 3-methoxyacrylonitrile is strictly dictated by the solvent and pH environment, which alters the reaction pathway[4].

  • Kinetic Control (Basic Conditions): When the reaction is performed in ethanol with a strong base (e.g., sodium ethoxide), the terminal, more nucleophilic nitrogen of the hydrazine attacks the nitrile carbon first. Subsequent cyclization yields the 3-aminopyrazole [2][3].

  • Thermodynamic Control (Acidic Conditions): To obtain the 5-aminopyrazole , the reaction must be driven thermodynamically. By utilizing a solvent system of Toluene and Glacial Acetic Acid (4:1 v/v), the acid protonates the 3-methoxyacrylonitrile, enhancing the electrophilicity of the β -carbon. The internal (substituted) nitrogen of the arylhydrazine performs a Michael-type addition, followed by intramolecular cyclization onto the nitrile group and elimination of methanol[4][5].

Microwave irradiation does not alter the regioselectivity but drastically reduces the reaction time from 18–24 hours under conventional reflux to just 1 hour, ensuring high throughput for drug discovery workflows[4].

Regioselectivity Start 3-Bromophenylhydrazine + 3-Methoxyacrylonitrile Cond_Base Kinetic Conditions (NaOEt / EtOH, 150°C MW) Start->Cond_Base Cond_Acid Thermodynamic Conditions (Toluene/AcOH, 120°C MW) Start->Cond_Acid Prod_3Amino 1-(3-Bromophenyl)-1H-pyrazol-3-amine (Undesired Isomer) Cond_Base->Prod_3Amino Terminal N attacks Nitrile Prod_5Amino 1-(3-Bromophenyl)-1H-pyrazol-5-amine (Target Isomer) Cond_Acid->Prod_5Amino Internal N attacks β-carbon

Figure 1: Regiodivergent pathways in the synthesis of aminopyrazoles based on reaction conditions.

Comparative Reaction Conditions

The following table summarizes the quantitative impact of reaction conditions on the regiochemical yield of the pyrazole core, validating the choice of the acidic microwave protocol.

ConditionSolvent SystemCatalyst / AdditiveTemp / TimeMajor RegioisomerTypical Yield
Kinetic EthanolSodium Ethoxide (Excess)150 °C, 1 h (MW)3-Aminopyrazole85 - 90%[2][3]
Thermodynamic Toluene / Acetic Acid (4:1)Acetic Acid (Solvent/Cat)120 °C, 1 h (MW)5-Aminopyrazole 85 - 97% [4][5]
Conventional EthanolSodium Acetate80 °C, 18 h5-Aminopyrazole~70 - 80%[6]

Experimental Protocol

Scale: ~2.4 mmol (Milligram to Gram scalable) Caution: 3-methoxyacrylonitrile and arylhydrazines are toxic and potential skin sensitizers. All manipulations must be performed in a well-ventilated fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Materials & Equipment
  • 3-Bromophenylhydrazine hydrochloride (MW: 223.50 g/mol )

  • 3-Methoxyacrylonitrile (MW: 83.09 g/mol , d: 0.94 g/mL)

  • Toluene (Anhydrous)

  • Glacial Acetic Acid

  • Saturated aqueous NaHCO3​

  • Ethyl Acetate (EtOAc)

  • Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) with pressure-rated 10 mL Pyrex tubes.

Step-by-Step Methodology
  • Reagent Preparation: To a 10 mL pressure-rated microwave tube equipped with a magnetic stir bar, add 3-bromophenylhydrazine hydrochloride (536 mg, 2.40 mmol)[5].

  • Solvent Addition: Suspend the hydrazine salt in a solvent mixture of Toluene (4.0 mL) and Glacial Acetic Acid (1.0 mL) to achieve a 4:1 v/v ratio[4][5].

  • Electrophile Addition: Add 3-methoxyacrylonitrile (399 mg, 0.42 mL, 4.80 mmol, 2.0 equiv) to the suspension. Seal the tube securely with a crimp cap or Teflon-lined screw cap[5].

  • Microwave Irradiation: Place the sealed tube into the microwave synthesizer. Set the parameters to heat the reaction mixture to 120 °C for 60 minutes. Use an initial power setting of 100 W and ensure the pressure limit is set to safely accommodate the vapor pressure of toluene at 120 °C[5].

  • Cooling: Upon completion, allow the microwave synthesizer to cool the reaction vessel to room temperature using a stream of compressed air[5].

  • Neutralization: Carefully unseal the tube and transfer the dark reaction mixture to a 50 mL Erlenmeyer flask. Slowly add saturated aqueous NaHCO3​ solution dropwise until the evolution of CO2​ gas ceases and the aqueous phase reaches a pH of ~7.5 - 8.0[5].

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Combine the organic extracts and wash sequentially with distilled water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure using a rotary evaporator[5].

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with Hexanes/EtOAc gradients) to afford the pure 1-(3-bromophenyl)-1H-pyrazol-5-amine.

ExperimentalWorkflow Step1 Step 1: Mixing 3-Bromophenylhydrazine HCl + 3-Methoxyacrylonitrile in Toluene/AcOH (4:1) Step2 Step 2: Microwave 120 °C, 60 min 100 W Initial Power Step1->Step2 Step3 Step 3: Quench Cool to RT Neutralize with Sat. NaHCO3 Step2->Step3 Step4 Step 4: Extraction Extract with EtOAc Wash: H2O, Brine Dry: MgSO4 Step3->Step4 Step5 Step 5: Isolation Concentrate Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis of 1-(3-bromophenyl)-1H-pyrazol-5-amine.

Analytical Characterization (Expected)

To validate the self-validating nature of the protocol, researchers should confirm the regiochemistry via NMR. The 5-aminopyrazole isomer typically exhibits distinct chemical shifts compared to the 3-amino isomer:

  • 1H NMR: The pyrazole C4-H typically appears as a doublet around δ 5.3 - 5.5 ppm, while the C3-H appears around δ 7.4 - 7.6 ppm. The NH2​ protons will appear as a broad singlet (exchangeable with D2​O ) around δ 5.0 - 5.5 ppm.

  • LC-MS: Expected m/z for [M+H]+ is 238.0 / 240.0 (showing the characteristic 1:1 isotopic pattern for a single bromine atom)[7].

Sources

Application

Application Note: Multicomponent Synthesis of Functionalized Pyrazolo[3,4-b]quinolines Using 1-(3-Bromophenyl)-1H-pyrazol-5-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Strategic Rationale In modern drug discovery, multicomp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

In modern drug discovery, multicomponent reactions (MCRs) are indispensable tools for rapidly assembling complex, drug-like scaffolds with high atom and step economy. The compound 1-(3-Bromophenyl)-1H-pyrazol-5-amine (CAS: 72194-28-6) serves as a highly privileged building block in these cascades.

The strategic advantage of using this specific aminopyrazole lies in its dual functionality:

  • Regiochemical Control: The presence of the 3-bromophenyl group at the N1 position completely blocks the N1 lone pair from participating in cyclization reactions. This forces the MCR down a highly specific mechanistic pathway, exclusively yielding pyrazolo[3,4-b]quinoline architectures rather than a mixture of pyrazolo[1,5-a]pyrimidine isomers[1, 2].

  • Orthogonal Late-Stage Functionalization: The meta-bromo substituent on the phenyl ring is completely inert under standard MCR conditions (typically mild acid/base catalysis in alcoholic solvents). Once the fused tricyclic core is synthesized, this bromine atom serves as an ideal synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library generation during structure-activity relationship (SAR) campaigns.

Mechanistic Causality (E-E-A-T)

To master this protocol, one must understand the underlying Knoevenagel-Michael cascade. When 1-(3-bromophenyl)-1H-pyrazol-5-amine is reacted with an aldehyde (e.g., benzaldehyde) and a 1,3-dicarbonyl compound (e.g., dimedone), the reaction proceeds through a strictly ordered sequence[3]:

  • Knoevenagel Condensation: The aldehyde and dimedone condense to form a highly electrophilic arylidene intermediate.

  • Michael Addition: Because the N1 position of the pyrazole is sterically and electronically blocked by the 3-bromophenyl group, the nucleophilic attack on the arylidene intermediate occurs exclusively at the highly reactive C4 position of the pyrazole ring (enamine-like character).

  • Intramolecular Cyclization: The exocyclic 5-NH₂ group then attacks the pendant carbonyl of the dimedone moiety.

  • Dehydration: Subsequent loss of water yields the thermodynamically stable 4,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5-one core.

Mechanism A Aldehyde + Dimedone B Electrophilic Arylidene A->B Knoevenagel (-H2O) D Michael Adduct (C4 Attack) B->D C 1-(3-Bromophenyl)- 1H-pyrazol-5-amine C->D Nucleophilic Addition E Cyclization (5-NH2 Attack) D->E Tautomerization F Pyrazolo[3,4-b]quinoline Target Scaffold E->F Dehydration (-H2O)

Figure 1: Mechanistic pathway of the regioselective multicomponent reaction.

Data Presentation: Reaction Optimization

To establish a robust protocol, empirical data dictates that bifunctional catalysis (using an amino acid like L-Proline) in a protic solvent provides the highest yields while maintaining a green chemistry profile.

Table 1: Optimization of the Three-Component Reaction

EntrySolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)Causality / Observation
1EthanolNoneReflux12.035%Sluggish Knoevenagel step; incomplete conversion.
2Acetic AcidNoneReflux4.062%Acid accelerates cyclization but causes minor product degradation.
3Ethanolp-TSA (10)Reflux3.078%Good yield, but requires a tedious basic aqueous workup.
4 Ethanol L-Proline (10) Reflux 2.5 92% Optimal. Bifunctional catalysis accelerates both C-C and C-N bond formation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in visual and chromatographic checkpoints ensure the operator can verify the reaction's trajectory in real-time.

Materials Required
  • 1-(3-Bromophenyl)-1H-pyrazol-5-amine : 1.0 mmol (238.08 mg)

  • Benzaldehyde (freshly distilled): 1.0 mmol (106.12 mg)

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione): 1.0 mmol (140.18 mg)

  • L-Proline : 0.1 mmol (11.5 mg, 10 mol%)

  • Ethanol (Absolute): 5.0 mL

Step-by-Step Methodology

Step 1: Initiation & Knoevenagel Condensation

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve dimedone (1.0 mmol) and benzaldehyde (1.0 mmol) in 5.0 mL of absolute ethanol.

  • Add L-Proline (10 mol%).

  • Validation Checkpoint 1: Stir at room temperature for 15 minutes. The solution will transition from colorless to a pale yellow tint, indicating the formation of the arylidene intermediate.

Step 2: Michael Addition & Cyclization 4. Add 1-(3-Bromophenyl)-1H-pyrazol-5-amine (1.0 mmol) in one portion. 5. Attach a reflux condenser and heat the mixture to gentle reflux (approx. 80 °C) using an oil bath or heating block. 6. Validation Checkpoint 2: Within 30 minutes of heating, the mixture will deepen to a rich orange/amber color, confirming the nucleophilic attack and subsequent cyclization cascade.

Step 3: In-Process Monitoring 7. Monitor the reaction via TLC (Hexane/Ethyl Acetate 6:4, v/v). 8. Validation Checkpoint 3: The starting aminopyrazole (Rf ~0.3) will disappear. A new, intense blue-fluorescent spot under 254 nm UV light (Rf ~0.5) will emerge, confirming the formation of the highly conjugated pyrazolo[3,4-b]quinoline core. Total reaction time should be ~2.5 hours.

Step 4: Workup & Purification 9. Remove the flask from heat and allow it to cool to room temperature. 10. Transfer the flask to an ice-water bath for 30 minutes. 11. Validation Checkpoint 4: A dense, microcrystalline precipitate will form. If precipitation is sluggish, scratch the inside of the flask with a glass rod to induce crystallization. 12. Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold aqueous ethanol (1:1, 2 x 5 mL) to remove the water-soluble L-proline catalyst and unreacted trace starting materials. 13. Dry the solid in a vacuum oven at 50 °C overnight to afford the pure product.

Workflow Step1 1. Reagent Mixing (Equimolar Ratio in EtOH) Step2 2. Catalysis (10 mol% L-Proline) Step1->Step2 Step3 3. Reflux & Monitor (TLC Check at 2.5h) Step2->Step3 Step4 4. Cooling & Precipitation (Ice Bath, 30 min) Step3->Step4 Step5 5. Vacuum Filtration (Cold EtOH/H2O Wash) Step4->Step5 Step6 6. Vacuum Drying (Pure Pyrazolo[3,4-b]quinoline) Step5->Step6

Figure 2: Step-by-step experimental workflow for the self-validating MCR protocol.

References

  • Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating Beilstein Journal of Organic Chemistry URL:[Link]

  • Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines Australian Journal of Chemistry URL:[Link]

  • Multicomponent Dipolar Cycloaddition Strategy: Combinatorial Synthesis of Novel Spiro-Tethered Pyrazolo[3,4-b]quinoline Hybrid Heterocycles ACS Omega URL:[Link]

Method

In Vitro Biological Evaluation of Pyrazole Derivatives: Comprehensive Assay Protocols and Mechanistic Insights

The pyrazole nucleus is a highly privileged heterocyclic scaffold in medicinal chemistry, forming the pharmacophoric core of numerous blockbuster therapeutics, including the selective COX-2 inhibitor Celecoxib and the JA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole nucleus is a highly privileged heterocyclic scaffold in medicinal chemistry, forming the pharmacophoric core of numerous blockbuster therapeutics, including the selective COX-2 inhibitor Celecoxib and the JAK1/2 inhibitor Ruxolitinib 1. Because pyrazole derivatives exhibit diverse bioactivities—ranging from anti-inflammatory and anti-cancer to targeted kinase inhibition—evaluating these compounds requires highly specific, self-validating in vitro assays.

This application note provides researchers and drug development professionals with logically structured, step-by-step protocols for the biological evaluation of novel pyrazole derivatives. Rather than merely listing steps, we dissect the causality behind experimental parameters to ensure robust, reproducible, and high-fidelity data generation.

Target-Based Biochemical Assays

Biochemical assays isolate the interaction between the pyrazole derivative and its purified protein target. This eliminates cellular variables (like membrane permeability and efflux pumps) to establish baseline target affinity.

Janus Kinase (JAK2/JAK3) Inhibition Assay

Rationale & Causality: Pyrazole derivatives frequently act as ATP-competitive inhibitors within the kinase hinge region. For example, the pyrrolopyrimidine and pyrazole rings of Ruxolitinib occupy the ATP-binding pocket of JAK1/2, forming critical hydrogen bonds 1. To evaluate novel pyrazoles, the ADP-Glo™ Kinase Assay is highly recommended. It measures the ADP formed from the kinase reaction, providing a universal, luminescence-based readout that is unaffected by the autofluorescence often exhibited by complex heterocyclic compounds 2.

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/2 Kinase Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Pyrazole Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole->JAK ATP-Competitive Inhibition Nucleus Gene Transcription (Proliferation/Survival) STAT->Nucleus Translocates

Fig 1. Mechanism of action of pyrazole-based JAK inhibitors blocking the JAK/STAT signaling pathway.

Self-Validating Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute recombinant JAK2 or JAK3 enzyme, ATP, and Poly(Glu,Tyr) peptide substrate to their optimized concentrations.

  • Compound Pre-incubation: In a 384-well white plate, add 1 µL of the pyrazole derivative (serially diluted in DMSO, final DMSO ≤ 1%) and 2 µL of the JAK enzyme. Causality: Pre-incubate for 15-30 minutes at room temperature. This step is critical to allow slow-binding or potentially covalent pyrazole derivatives to reach thermodynamic equilibrium with the kinase before ATP competition begins.

  • Reaction Initiation: Add 2 µL of the ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Kinase Reaction Quenching: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This reagent simultaneously terminates the kinase reaction and depletes any unconsumed ATP, ensuring the subsequent luminescence signal is strictly proportional to the ADP generated.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate light via luciferase. Read luminescence.

  • Validation Controls: Always include Tofacitinib (for JAK3) or Ruxolitinib (for JAK2) as positive controls [[2]](). A vehicle control (DMSO only) defines 100% kinase activity.

Cyclooxygenase-2 (COX-2) Selective Inhibition Assay

Rationale & Causality: The pyrazole core is structurally ideal for fitting into the enlarged hydrophilic side pocket of the COX-2 isoenzyme (created by the Val523 substitution, which is Ile523 in COX-1) 3. Evaluating the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is the most critical parameter for these derivatives.

COX2_Workflow Prep 1. Reagent Prep (Enzyme + Buffer) PreInc 2. Pre-incubation (15 min, RT) Prep->PreInc Substrate 3. Add Substrate (Arachidonic Acid) PreInc->Substrate Incubate 4. Incubation (10 min, 37°C) Substrate->Incubate Quench 5. Quench (1M HCl) Incubate->Quench Detect 6. Detection (PGE2 EIA, 412nm) Quench->Detect

Fig 2. Step-by-step experimental workflow for the in vitro COX-2 selective inhibition assay.

Self-Validating Protocol:

  • Enzyme Preparation: In a 96-well plate, combine assay buffer, heme (cofactor), and either ovine COX-1 or human recombinant COX-2 4.

  • Pre-incubation: Add the pyrazole test compounds and pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid to initiate prostaglandin synthesis. Incubate precisely for 10 minutes at 37°C.

  • Quenching: Stop the reaction by adding 1 M HCl. Causality: Prostaglandin E2 (PGE2) synthesis is highly rapid. Precise quenching ensures the reaction is measured in its linear phase, preventing substrate depletion from skewing the IC₅₀ calculation4.

  • Detection: Quantify the produced PGE2 using a commercial Enzyme Immunoassay (EIA) Kit. Read absorbance at 412 nm. Celecoxib must be used as the reference standard to validate the selectivity index 3.

Cell-Based Phenotypic Assays

Biochemical potency does not guarantee cellular efficacy. Cell-based assays validate that the pyrazole derivative can penetrate the lipid bilayer and engage its target in a complex intracellular environment.

Cytotoxicity and Anti-Proliferative MTT Assay

Rationale & Causality: The MTT assay assesses the mitochondrial metabolic rate, serving as a highly reliable proxy for cell viability. Viable cells utilize mitochondrial succinate dehydrogenase to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals [[5]]().

Self-Validating Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HepG2 for liver cancer or MCF-7 for breast cancer) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cellular adhesion.

  • Compound Treatment: Treat cells with serial dilutions of the pyrazole derivatives (e.g., 0.01 to 100 µM). Causality: The final DMSO concentration must be maintained at ≤ 0.5% across all wells. Higher concentrations of DMSO induce solvent-mediated cytotoxicity, which produces false-positive anti-proliferative results6. Incubate for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization & Detection: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read the optical density (OD) at 540 nm using a microplate reader [[6]]().

  • Validation Controls: Doxorubicin or Erlotinib should be utilized as positive controls depending on the specific target/cell line 7, [[6]]().

Data Interpretation and Quality Control

To ensure the integrity of the screening campaign, all assays must be evaluated using the Z'-factor , a statistical measure of assay robustness. An assay is considered excellent and ready for high-throughput screening of pyrazole libraries if the Z'-factor is > 0.5.

When evaluating novel pyrazoles, compare your experimental IC₅₀ values against established clinical benchmarks. Below is a summary of expected quantitative metrics for standard reference drugs used in pyrazole biological evaluations:

Target / AssayReference CompoundExpected IC₅₀Selectivity Index (SI)Cell Line / Enzyme Source
COX-2 Celecoxib~0.22 - 0.28 µM> 70 (vs COX-1)Purified Human/Ovine COX-2
JAK2 Ruxolitinib~2.8 nM> 130 (vs JAK3)Recombinant JAK2
JAK3 Tofacitinib~1.0 - 5.0 nMN/ARecombinant JAK3
Cytotoxicity Doxorubicin~9.5 - 65.6 µMN/AMCF-7 / HCT116 Cells
Cytotoxicity Erlotinib~10.6 µMN/AHepG2 Cells

Note: IC₅₀ values can shift based on ATP concentration (in kinase assays) or cell seeding density (in MTT assays). Always run the reference compound in parallel with your novel derivatives.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors Source: Benchchem URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Application

Advanced Experimental Setup for the Synthesis of Polysubstituted Pyrazoles: Mechanistic Insights and Validated Protocols

Introduction & Mechanistic Rationale The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster therapeutics, including the anti-inflammatory agent celecoxib and the PD...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster therapeutics, including the anti-inflammatory agent celecoxib and the PDE5 inhibitor sildenafil[1]. While the classical Knorr pyrazole synthesis—relying on the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds—remains a foundational method, it frequently suffers from a lack of regioselectivity[2]. The competing nucleophilicity of the hydrazine nitrogen atoms often leads to intractable mixtures of 1,3,5- and 1,4,5-substituted regioisomers[3].

To overcome these limitations, modern synthetic protocols leverage two advanced strategies:

  • Multicomponent Reactions (MCRs): This approach combines enaminones, aldehydes, and hydrazines in a single pot. MCRs minimize synthetic steps and waste, often utilizing green solvents like water or polyethylene glycol (PEG) alongside mild catalysts to drive highly regioselective cyclizations[4].

  • 1,3-Dipolar Cycloadditions: Utilizing N -arylhydrazones and nitroolefins, this pathway involves the acid-promoted tautomerization of the hydrazone into an azomethine imine (a 1,3-dipole). A subsequent stepwise[3+2] cycloaddition with the nitroolefin, followed by air oxidation and elimination of HNO2​ , yields highly functionalized 1,3,4,5-tetrasubstituted pyrazoles with absolute regiocontrol[5].

Pathways Start Starting Materials Knorr 1,3-Diketone + Hydrazine Start->Knorr Knorr Synthesis MCR Aldehyde + Enaminone + Hydrazine Start->MCR Multicomponent (MCR) Cyclo Hydrazone + Nitroolefin Start->Cyclo 1,3-Dipolar Cycloadd. Inter1 Hydrazone Intermediate (Regio-mix potential) Knorr->Inter1 Condensation Inter2 In situ Condensation (Green Solvent) MCR->Inter2 Catalyst/Heat Inter3 Azomethine Imine (1,3-Dipole) Cyclo->Inter3 Tautomerization Product Polysubstituted Pyrazole (Target Scaffold) Inter1->Product Cyclodehydration Inter2->Product Cyclization/Oxidation Inter3->Product [3+2] Cycloaddition

Figure 1: Mechanistic pathways for the synthesis of polysubstituted pyrazoles.

Quantitative Data: Catalyst and Solvent Optimization

The choice of solvent and catalyst dictates both the yield and the regiochemical outcome of the synthesis. The table below summarizes the optimization parameters for both MCR and 1,3-dipolar cycloaddition methodologies based on recent empirical data[4],[6].

Reaction PathwayReagentsCatalyst / AdditiveSolventTemp (°C)Yield (%)Regioselectivity
MCR Enaminone + Aldehyde + HydrazineNoneEtOH80 (Reflux)< 20Poor
MCR Enaminone + Aldehyde + Hydrazine NH4​OAc (20 mol%) H2​O 100 (Reflux)85–92Excellent (>99:1)
Cycloaddition Hydrazone + NitroolefinNoneDMF / DMSO250N/A
Cycloaddition Hydrazone + NitroolefinEthylene GlycolNone12065–70Good (~90:10)
Cycloaddition Hydrazone + NitroolefinTrifluoroacetic acid (TFA) CF3​CH2​OH 2578–85Excellent (>99:1)

Validated Experimental Protocols

The following protocols have been designed as self-validating systems. The causality behind each experimental choice is detailed to ensure researchers can troubleshoot and adapt these methods to diverse substrates.

Protocol A: Green Multicomponent Synthesis (MCR) of 1,3,5-Trisubstituted Pyrazoles

This protocol utilizes an environmentally benign aqueous medium to drive the three-component condensation[7].

Reagents:

  • Enaminone (1.0 mmol)

  • Benzaldehyde derivative (1.0 mmol)

  • Hydrazine dihydrochloride (1.0 mmol)

  • Ammonium acetate ( NH4​OAc , 20 mol%)

  • Deionized Water (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add the enaminone, benzaldehyde, and hydrazine dihydrochloride.

  • Solvent & Catalyst Addition: Add 5.0 mL of deionized water followed by 20 mol% of NH4​OAc .

    • Causality: Water is explicitly chosen to exploit the hydrophobic effect; the organic substrates aggregate, effectively increasing their local concentration and accelerating the reaction[4]. NH4​OAc acts as a bifunctional catalyst, facilitating the initial Knoevenagel-type condensation and subsequent cyclization without requiring harsh acidic or basic conditions[7].

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 100 °C in an oil bath for 1–2 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 3:7).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product typically precipitates directly from the aqueous phase.

  • Purification: Filter the solid precipitate under a vacuum, wash with cold water (2 × 5 mL) to remove unreacted hydrazine and catalyst, and recrystallize from ethanol to afford the analytically pure 1,3,5-trisubstituted pyrazole.

Protocol B: Regioselective 1,3-Dipolar Cycloaddition for 1,3,4,5-Tetrasubstituted Pyrazoles

This protocol achieves absolute regiocontrol by utilizing a stepwise cycloaddition mechanism[5].

Reagents:

  • N -Arylhydrazone (1.0 mmol)

  • Nitroolefin (1.2 mmol)

  • Trifluoroacetic acid (TFA, 10 mol%)

  • 2,2,2-Trifluoroethanol ( CF3​CH2​OH , 3.0 mL)

Step-by-Step Methodology:

  • Preparation: Charge a dried 10 mL Schlenk tube with the N -arylhydrazone and nitroolefin under an ambient air atmosphere.

  • Solvent & Additive: Inject 3.0 mL of CF3​CH2​OH followed by 10 mol% of TFA.

    • Causality: Fluorinated alcohols like CF3​CH2​OH are critical here; their high ionizing power and strong hydrogen-bond-donating capacity stabilize the transient azomethine imine dipole intermediate. Unlike standard alcohols, CF3​CH2​OH is weakly nucleophilic and will not competitively attack the nitroolefin[5]. TFA is required to promote the tautomerization of the hydrazone into the reactive 1,3-dipole[6].

  • Reaction Execution: Stir the reaction mixture at room temperature (25 °C) for 12–24 hours. The presence of air is mandatory.

    • Causality: The initial [3+2] cycloaddition yields a pyrazolidine intermediate. Ambient oxygen acts as the terminal oxidant, driving the subsequent aromatization alongside the elimination of nitrous acid ( HNO2​ ) to furnish the fully conjugated pyrazole[5].

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3​ (5 mL) and extract with Dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Experimental Setup & Workflow Visualization

Workflow Prep 1. Reagent Preparation (Equimolar Ratios) Mix 2. Solvent Addition (H2O or CF3CH2OH) Prep->Mix Cat 3. Catalyst Addition (NH4OAc or TFA) Mix->Cat React 4. Reaction Execution (Reflux or RT Oxidation) Cat->React Workup 5. Workup & Extraction (Precipitation / L-L Ext.) React->Workup Purify 6. Purification (Recryst. / Flash Column) Workup->Purify

Figure 2: Standardized workflow for the regioselective synthesis of polysubstituted pyrazoles.

Sources

Method

Analytical techniques for the characterization of 1-(3-Bromophenyl)-1h-pyrazol-5-amine

An In-Depth Guide to the Analytical Characterization of 1-(3-Bromophenyl)-1H-pyrazol-5-amine Introduction 1-(3-Bromophenyl)-1H-pyrazol-5-amine is a heterocyclic amine containing a pyrazole core substituted with a bromoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Analytical Characterization of 1-(3-Bromophenyl)-1H-pyrazol-5-amine

Introduction

1-(3-Bromophenyl)-1H-pyrazol-5-amine is a heterocyclic amine containing a pyrazole core substituted with a bromophenyl group. This and similar aminopyrazole derivatives are of significant interest in medicinal chemistry and drug development, serving as crucial building blocks for synthesizing a wide array of pharmacologically active molecules.[1][2] Their structural motif is found in compounds developed for anti-tumor, antimicrobial, and anti-inflammatory activities.[1][3]

Given its role as a key intermediate, the unambiguous structural confirmation, purity assessment, and stability profiling of 1-(3-Bromophenyl)-1H-pyrazol-5-amine are paramount. A comprehensive analytical characterization ensures the identity, quality, and integrity of the material, which is fundamental for reproducible downstream synthesis and reliable biological screening. This guide provides a detailed overview of the essential analytical techniques and step-by-step protocols for the robust characterization of this compound.

Analytical Workflow: A Holistic Approach

A multi-technique approach is essential for a complete and reliable characterization. Each technique provides a unique piece of the puzzle, and together they create a comprehensive profile of the molecule. The logical flow of analysis typically starts with structural elucidation (NMR, MS, FT-IR), followed by purity determination (HPLC) and assessment of physical properties (Thermal Analysis).

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H & ¹³C) HPLC HPLC-UV NMR->HPLC Confirm Structure MS Mass Spectrometry (MS) MS->HPLC FTIR FT-IR Spectroscopy FTIR->HPLC Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal Assess Purity EA Elemental Analysis HPLC->EA Start Sample: 1-(3-Bromophenyl) -1H-pyrazol-5-amine Start->NMR Start->MS Start->FTIR

Caption: Integrated workflow for the comprehensive characterization of 1-(3-Bromophenyl)-1H-pyrazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves a wide range of polar organic compounds, including aminopyrazoles, and its residual proton signal (around 2.50 ppm) does not typically interfere with key signals. Chloroform-d (CDCl₃) is another common alternative.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) because it is chemically inert, volatile, and provides a single, sharp resonance peak that does not overlap with most organic proton signals.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 1-(3-Bromophenyl)-1H-pyrazol-5-amine sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer Example):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Following ¹H acquisition, set up the ¹³C NMR experiment. A proton-decoupled pulse program is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time and a larger number of scans (several hundred to thousands) are required.

Data Interpretation

The acquired spectra should be consistent with the proposed structure. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are all critical pieces of evidence.

Table 1: Predicted ¹H and ¹³C NMR Data

Nucleus Atom Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H Pyrazole-H (C4-H) ~6.0 - 6.5 d (doublet) Coupling to C3-H.
Pyrazole-H (C3-H) ~7.5 - 7.8 d (doublet) Coupling to C4-H.
Phenyl-H ~7.2 - 7.8 m (multiplet) Complex pattern for the 4 aromatic protons.
Amine-NH₂ ~5.0 - 6.0 br s (broad singlet) D₂O exchangeable. Position can vary.
¹³C Pyrazole-C5 (C-NH₂) ~150 - 155 Singlet
Pyrazole-C3 ~138 - 142 Singlet
Phenyl-C1 (C-N) ~139 - 141 Singlet
Phenyl-C3 (C-Br) ~121 - 124 Singlet
Phenyl-C (aromatic) ~115 - 132 Multiple signals

| | Pyrazole-C4 | ~100 - 106 | Singlet | |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.[4][5][6]

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a vital technique for determining the molecular weight (MW) of a compound, which provides strong evidence for its identity.[4] High-resolution mass spectrometry (HRMS) can further provide the elemental formula with high accuracy.

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like 1-(3-Bromophenyl)-1H-pyrazol-5-amine. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the molecular weight easy to identify.

Protocol: LC-MS with ESI
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.[4]

    • The solvent should be volatile and compatible with the HPLC mobile phase if an LC-MS system is used.

  • Instrument Setup (Q-TOF or Orbitrap Example):

    • Infuse the sample solution directly or inject it via an HPLC system.

    • Set the ESI source to positive ion mode to detect the [M+H]⁺ ion.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the target ion.

    • Acquire the mass spectrum over a relevant mass range (e.g., m/z 100-500).

Data Interpretation

The molecular formula of 1-(3-Bromophenyl)-1H-pyrazol-5-amine is C₉H₈BrN₃. The expected monoisotopic mass is approximately 236.99 g/mol . A key feature to look for is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should show two major peaks for the molecular ion, separated by ~2 m/z units, with nearly equal intensity.

  • Expected Ion: [M+H]⁺

  • Expected m/z for ⁷⁹Br isotope: ~237.99

  • Expected m/z for ⁸¹Br isotope: ~239.99

The presence of this characteristic isotopic cluster is a definitive confirmation of a monobrominated compound.[7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Protocol: FT-IR using Attenuated Total Reflectance (ATR)
  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

Data Interpretation

The FT-IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.

Table 2: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300 N-H Stretch Primary Amine (-NH₂)
3100 - 3000 C-H Stretch Aromatic C-H
1640 - 1590 C=N and C=C Stretch Pyrazole and Phenyl Rings
1620 - 1550 N-H Bend Primary Amine (-NH₂)

| ~1070 | C-Br Stretch | Aryl Bromide |

Note: The presence of sharp bands in the 3450-3300 cm⁻¹ region is characteristic of the primary amine.[1][9][10]

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the cornerstone technique for assessing the purity of pharmaceutical compounds and intermediates.[4] A reversed-phase HPLC method with UV detection is typically employed.

Causality Behind Experimental Choices:

  • Column: A C18 column is the workhorse of reversed-phase chromatography, providing excellent retention and separation for a wide range of moderately polar to nonpolar compounds.

  • Mobile Phase: A mixture of a weak acid in water (e.g., formic or phosphoric acid) and an organic modifier (acetonitrile or methanol) is used. The acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper, more symmetrical peaks. A gradient elution is often used to ensure that all potential impurities, with varying polarities, are eluted and detected.

Protocol: Reversed-Phase HPLC
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL.

    • From the stock solution, prepare a working solution at ~0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrument Setup and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm (or at the λmax of the compound).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

Data Interpretation

A high-purity sample will show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to calculate the purity (%). Any other peaks are considered impurities. The method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[11]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Purity Calculate->Report

Caption: Step-by-step workflow for purity analysis by HPLC.

Thermal Analysis (DSC/TGA): Assessing Stability and Physical Form

Thermal analysis provides information on the thermal stability, melting point, and presence of solvates or hydrates.[12][13]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, revealing events like melting, crystallization, and solid-solid transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, indicating decomposition or the loss of volatiles (e.g., water, residual solvent).

Protocol: Simultaneous TGA/DSC
  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into a clean TGA/DSC pan (typically aluminum or alumina).

  • Instrument Setup:

    • Place the sample pan in the instrument.

    • Use an empty pan as a reference.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 30 °C to 400 °C).[12][14]

Data Interpretation
  • DSC Curve: A sharp endothermic peak indicates the melting point of a crystalline solid.[15] The onset temperature of this peak is typically reported as the melting point.

  • TGA Curve: A stable compound will show a flat baseline with no significant mass loss until the onset of decomposition. A sharp drop in the TGA curve indicates thermal decomposition.[16] An earlier, gradual mass loss might suggest the presence of residual solvent or moisture.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available from: [Link]

  • Ternai, B. et al. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules. 2014. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Available from: [Link]

  • Slideshare. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Available from: [Link]

  • MDPI. Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. Available from: [Link]

  • ACS Publications. Promising Thermally Stable Energetic Materials with the Combination of Pyrazole–1,3,4-Oxadiazole and Pyrazole–1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of Some Pyrazole Derivatives. Available from: [Link]

  • PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

  • ResearchGate. TGA-DSC thermogram of materials I and II. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • ResearchGate. Thermal analysis data for PZDO. (a) DSC and TGA signals for the sample... Available from: [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

  • PubChemLite. 1-(3-bromophenyl)-1h-pyrazol-5-amine. Available from: [Link]

  • International Journal of Green Pharmacy (IJGP). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. Available from: [Link]

  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. Available from: [Link]

  • MDPI. 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Available from: [Link]

  • AZoM. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Available from: [Link]

  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

  • ResearchGate. FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Available from: [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • SIELC Technologies. Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column. Available from: [Link]

  • RSC Publishing. Amphiphile catalysed selective synthesis of 4-Amino alkylated- 1H-pyrazol-5-ol via Mannich-aromatization prefer over Knoevenagel-Michael type reaction in water. Available from: [Link]

  • LOCKSS. SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Available from: [Link]

  • ResearchGate. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for 1-(3-Bromophenyl)-1H-pyrazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in overcoming the specific downstream processing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in overcoming the specific downstream processing challenges associated with 1-(3-Bromophenyl)-1H-pyrazol-5-amine (CAS: 72194-28-6)[1].

Aminopyrazoles are highly versatile scaffolds in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents[2]. However, their purification is notoriously complicated by regioisomer contamination, oxidative degradation, and strong stationary-phase interactions[3]. This guide provides self-validating protocols and mechanistic troubleshooting to ensure >99% purity of your target compound.

Physicochemical Profiling & Purification Rationale

Before initiating any purification workflow, it is critical to understand the physicochemical baseline of the molecule. The presence of both a primary amine and a pyrazole nitrogen creates a unique hydrogen-bonding network that dictates its chromatographic behavior[3].

Table 1: Physicochemical Profile for Purification Strategy

ParameterValue / CharacteristicImpact on Purification
Molecular Weight 238.08 g/mol [1]Moderate size; suitable for standard silica gel porosity without size-exclusion effects.
CAS Number 72194-28-6[1]Primary identifier for cross-referencing analytical standards.
Solubility Soluble in EtOH, EtOAc, DCM; Insoluble in H₂O[4]Enables highly efficient liquid-liquid extraction and aqueous cloud-point precipitation.
Acid/Base Nature Weakly basic (pKa ~2-4 for pyrazole)Highly susceptible to silanol interactions; strictly requires basic modifiers during chromatography[3].

Troubleshooting Guides & FAQs

Q1: My crude product contains a mixture of 3-amino and 5-amino regioisomers. How do I selectively isolate the 5-amino target? Causality: The cyclocondensation of 3-bromophenylhydrazine with 1,3-dielectrophiles (e.g., alkoxyacrylonitriles or β-ketonitriles) proceeds via a hydrazone intermediate[3]. Depending on the reaction temperature, solvent, and the specific electrophilicity of the intermediate carbons, cyclization occurs at either the α or γ position. This yields a mixture of the 3-amino (often kinetically favored) and 5-amino (thermodynamically favored) regioisomers[3]. Resolution: The 5-amino isomer exhibits distinct steric shielding around the pyrazole nitrogen compared to the 3-amino isomer, fundamentally altering its dipole moment and hydrogen-bonding capacity. Use Flash Column Chromatography (FCC) with a gradient of Hexane/Ethyl Acetate. The regioisomers will resolve into distinct bands due to these differential dipole interactions[3].

Q2: My product streaks severely on the silica column, leading to overlapping fractions and poor recovery. Why does this happen and how is it fixed? Causality: 1-(3-Bromophenyl)-1H-pyrazol-5-amine possesses both a free primary amine (-NH₂) and a pyrazole ring. These basic nitrogen atoms act as strong hydrogen-bond acceptors/donors, interacting aggressively with the acidic silanol (Si-OH) groups present on standard bare silica gel[3]. This causes irreversible adsorption and peak tailing. Resolution: You must mask the acidic silanol sites. Modify your mobile phase by adding 1–2% Triethylamine (Et₃N) or aqueous ammonia[3]. This basic modifier competitively binds to the silanol groups, ensuring sharp elution bands and >90% mass recovery.

Q3: The isolated solid has a deep yellow/brown tint instead of the expected off-white color. What is the impurity, and how do I remove it? Causality: Unreacted aryl hydrazines (like 3-bromophenylhydrazine) are highly susceptible to aerobic oxidation. During workup, they readily oxidize to form highly conjugated, deeply colored azo-compounds and radical degradation products[5]. Resolution: Implement a two-stage thermodynamic purification. First, treat the dissolved crude product with activated charcoal to physically adsorb the planar, conjugated colored impurities. Follow this with a recrystallization from an Ethanol/Water or Dichloromethane/Petroleum Ether system to reject trace organics[5].

Mechanistic & Workflow Visualizations

G SM Starting Materials (Hydrazine + Nitrile) Intermediate Hydrazone Intermediate (Kinetic/Thermodynamic) SM->Intermediate Condensation Isomer5 5-Amino Pyrazole (Target Product) Intermediate->Isomer5 Thermodynamic Cyclization Isomer3 3-Amino Pyrazole (Byproduct) Intermediate->Isomer3 Kinetic Cyclization

Fig 1. Mechanistic pathway of aminopyrazole regioisomer formation during cyclocondensation.

Workflow Crude Crude Mixture (Isomers + Impurities) LLE Aqueous Workup (Phase Separation) Crude->LLE Remove salts FCC Flash Chromatography (Silica + 1% Et3N) LLE->FCC Isolate regioisomer Recryst Recrystallization (EtOH / H2O) FCC->Recryst Remove trace color Pure Pure 1-(3-Bromophenyl)- 1H-pyrazol-5-amine Recryst->Pure Final Isolation

Fig 2. Step-by-step downstream purification workflow for 5-aminopyrazole isolation.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Do not proceed to the next step unless the built-in validation check is successful.

Protocol A: Regioselective Flash Column Chromatography

Objective: Isolate 1-(3-Bromophenyl)-1H-pyrazol-5-amine from its 3-amino counterpart and unreacted starting materials[3].

  • Mobile Phase Preparation: Prepare a solvent system of Hexane:Ethyl Acetate (gradient from 80:20 to 50:50) containing exactly 1% Et₃N (v/v)[3].

    • Validation Check (2D-TLC): Spot the crude mixture on a silica TLC plate. Develop in the prepared mobile phase, dry the plate completely, rotate 90 degrees, and develop again. If the target spot remains perfectly circular, the Et₃N concentration is sufficient. If it streaks into a teardrop shape, increase Et₃N to 2%.

  • Column Loading: Dry-load the crude material onto silica gel (1:3 ratio of crude to silica). The limited solubility of the brominated aromatic system in pure hexanes will cause band broadening if wet-loaded.

  • Elution & Fraction Collection: Elute using the gradient.

    • Validation Check (UV Monitoring): Monitor fractions via UV at 254 nm. The bromo-phenyl ring provides strong UV chromophore activity, allowing precise tracking of the elution band.

  • Concentration: Pool fractions containing the target Rf and concentrate under reduced pressure (<40°C) to prevent thermal degradation of the primary amine.

Table 2: Recommended Solvent Systems

TechniqueSolvent SystemRatio / ModifierPurpose
TLC / FCC Hexane / Ethyl Acetate70:30 to 50:50 + 1% Et₃NRegioisomer separation; prevents tailing[3].
Recrystallization Ethanol / WaterCloud-point titrationThermodynamic purification; removes trace color[3].
Recrystallization DCM / Petroleum Ether1:3 to 1:5Alternative for highly lipophilic impurities[5].
Protocol B: Two-Stage Recrystallization for High-Purity Isolation

Objective: Achieve >99% purity by removing trace oxidized hydrazines, residual regioisomers, and trapped chromatography solvents[5].

  • Charcoal Treatment: Dissolve the semi-pure chromatography product in minimal boiling absolute Ethanol (approx. 10 mL/g). Add 5% w/w activated charcoal (Norit). Reflux gently for 15 minutes under an inert atmosphere.

  • Hot Filtration: Filter the hot suspension through a pre-warmed pad of Celite to remove the charcoal.

    • Validation Check (Visual Inspection): The filtrate must be visually colorless or pale yellow. If a dark brown/orange tint persists, the azo-impurities remain; repeat Step 1.

  • Cloud-Point Crystallization: Keep the filtrate on a hot plate. Add deionized water dropwise to the hot filtrate until the solution becomes slightly turbid (the cloud point)[3]. Add just enough hot ethanol (1-2 drops) to clear the turbidity.

  • Controlled Cooling: Allow the mixture to cool to room temperature slowly over 2 hours to promote large crystal lattice formation, then transfer to an ice bath (0–5°C) for 1 hour.

  • Isolation & Drying: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold 10% Ethanol/Water. Dry in a vacuum oven at 45°C for 12 hours.

    • Validation Check (Melting Point): Determine the melting point of the dried solid. A sharp melting point range (<2°C variance) confirms the complete absence of solvent inclusion and regioisomer contamination.

References

  • Title: 1-(3-Bromophenyl)-1h-pyrazol-5-amine - CAS 72194-28-6 | Source: Molaid | URL: 1

  • Title: Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents | Source: PMC (National Institutes of Health) | URL: 2

  • Title: Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations | Source: ACS Omega | URL: 3

  • Title: Synthesis of aminopyrazoles from sydnones and ynamides | Source: The Royal Society of Chemistry | URL: 5

  • Title: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine | Source: Organic Syntheses | URL: 4

Sources

Optimization

Identifying and removing impurities from 1-(3-Bromophenyl)-1h-pyrazol-5-amine

An Application Scientist's Guide to Purity: Troubleshooting the Identification and Removal of Impurities from 1-(3-Bromophenyl)-1h-pyrazol-5-amine Welcome to the Technical Support Center. This guide is designed for resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Purity: Troubleshooting the Identification and Removal of Impurities from 1-(3-Bromophenyl)-1h-pyrazol-5-amine

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 1-(3-Bromophenyl)-1h-pyrazol-5-amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize the purification of this important heterocyclic amine. Purity is paramount, as even trace impurities can impact downstream applications, from biological screening to regulatory approval.[1] This guide offers a logical, question-based approach to tackling the common purity challenges you may encounter.

Part 1: Impurity Identification - Knowing Your Enemy

Before you can remove an impurity, you must first detect and, ideally, identify it. This section covers the most common impurities and the analytical techniques required to uncover them.

Frequently Asked Questions (FAQs): Impurity Identification

Q1: What are the most likely impurities I'll encounter in my crude 1-(3-Bromophenyl)-1h-pyrazol-5-amine?

The impurity profile is intrinsically linked to the synthetic route. Most syntheses of 5-aminopyrazoles involve the condensation of a hydrazine with a partner containing a 1,3-dicarbonyl equivalent, such as a β-ketonitrile.[2][3] Therefore, your crude product may contain:

  • Organic Impurities:

    • Unreacted Starting Materials: Residual 3-bromophenylhydrazine and the β-ketonitrile starting material are common.

    • Regioisomers: If an unsymmetrical dicarbonyl equivalent is used, the formation of an undesired pyrazole regioisomer is a frequent issue that can be difficult to separate.[4]

    • By-products of Side Reactions: Incomplete cyclization can leave pyrazoline intermediates.[4] Side reactions involving the hydrazine can also generate colored impurities.[4]

  • Inorganic Impurities: These often originate from reagents or catalysts used during the synthesis.[1]

  • Residual Solvents: Volatile organic compounds used during the synthesis or workup can remain in the final product.[1][5]

Q2: Which analytical techniques are essential for identifying these impurities?

A multi-pronged analytical approach is non-negotiable for comprehensive impurity profiling.[1][6] A combination of chromatographic and spectroscopic methods provides the most complete picture.

Analytical Technique Primary Purpose & Insights Gained
High-Performance Liquid Chromatography (HPLC) The "gold standard" for assessing purity.[1][5][6] It quantifies the target compound relative to impurities, providing a percentage purity value. Essential for tracking purification progress.
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the detection capabilities of MS.[1][7] It is invaluable for determining the molecular weights of unknown impurities, offering crucial clues to their identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the target compound and any impurities present in significant amounts.[1][7] It is the definitive method for identifying regioisomers by revealing their unique chemical environments.
Gas Chromatography (GC) The ideal technique for identifying and quantifying volatile impurities, particularly residual solvents from the reaction or purification steps.[1][8]

Below is a typical workflow for identifying and characterizing unknown impurities.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Structural Elucidation cluster_2 Phase 3: Action Crude Crude Product TLC Thin-Layer Chromatography (TLC) (Initial Assessment) Crude->TLC HPLC HPLC Analysis (Purity %, Impurity Profile) TLC->HPLC LCMS LC-MS Analysis (Impurity Molecular Weights) HPLC->LCMS If purity < target GC GC-MS Analysis (Residual Solvents) HPLC->GC If solvent peaks suspected Decision Impurity Identified? LCMS->Decision NMR NMR Spectroscopy (Structural Confirmation) NMR->Decision Purify Proceed to Purification Decision->Purify Yes Re_evaluate Re-evaluate Synthesis Decision->Re_evaluate No (Persistent/Unknown Impurity)

Workflow for Impurity Identification and Characterization.

Part 2: Purification Strategies - A Troubleshooter's Guide

Once you have a handle on the impurity profile of your material, you can select the most appropriate purification strategy. The following Q&A section is structured as a decision-making guide, from the simplest methods to more advanced techniques.

Frequently Asked Questions (FAQs): Purification Protocols & Troubleshooting

Q3: My crude product is a solid. What is the simplest purification method I should attempt first?

Recrystallization. This technique is the workhorse of purification for crystalline solids. It relies on the principle that the desired compound and its impurities will have different solubilities in a given solvent at different temperatures. An ideal solvent dissolves the compound well when hot but poorly when cold, while impurities remain soluble at cold temperatures.[9][10]

  • Solvent Screening: In small test tubes, test the solubility of your crude material in various solvents. Good starting points for pyrazole derivatives include ethanol, isopropanol, ethyl acetate, and mixtures like hexane/ethyl acetate or ethanol/water.[9][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Covering the flask with a watch glass prevents solvent evaporation.

  • Maximizing Yield: Once the flask reaches room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities.[9]

  • Drying: Dry the purified crystals, typically under vacuum, to remove all traces of solvent.

Troubleshooting:

  • Problem: The compound "oils out" instead of forming crystals.

  • Cause & Solution: This often happens with lower-melting point solids or when the solution is cooled too quickly. Re-heat the solution to redissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Using an insulated container can help.[9]

  • Problem: No crystals form, even after cooling in ice.

  • Cause & Solution: The solution may be too dilute, or the compound is too soluble. Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, evaporate some of the solvent and attempt to cool again.

Q4: Recrystallization failed or purity is still low. What is the next step?

Column Chromatography. This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluting solvent).[12]

The Challenge with Amines: 1-(3-Bromophenyl)-1h-pyrazol-5-amine is a basic compound. Standard silica gel is acidic due to surface silanol (Si-OH) groups. This acid-base interaction can cause the amine to bind strongly to the silica, leading to poor recovery and significant peak tailing.[12][13][14]

This is the most common approach to mitigate the issues of purifying amines on silica. A small amount of a volatile base, like triethylamine (TEA), is added to the mobile phase to "neutralize" the acidic sites on the silica, allowing the amine to elute properly.[12][14]

  • TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC). An ideal system gives your target compound an Rf value of ~0.2-0.4. Test solvent mixtures like Hexanes/Ethyl Acetate or Dichloromethane/Methanol. Prepare two sets of TLCs: one with the pure solvent system and one with ~1% triethylamine added. You will likely see a dramatic improvement in spot shape with the TEA.[12]

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase (without TEA initially).

  • Equilibration: Equilibrate the column by flushing it with 2-3 column volumes of the mobile phase containing ~1% TEA. This pre-treats the silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. For less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica, evaporating the solvent, and carefully adding the powder to the top of the packed column.[12]

  • Elution & Fraction Collection: Carefully add your mobile phase (containing TEA) and begin collecting fractions. Monitor the elution process using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Q5: I still have issues with recovery or separation. Are there alternative chromatography methods?

Yes. If standard modified silica gel is insufficient, consider these alternatives:

  • Amine-Functionalized Silica: This is a stationary phase where the silica surface is chemically modified with amino groups.[14][15] This creates a basic surface, which is ideal for purifying basic compounds and often provides different selectivity than standard silica, potentially separating impurities that co-elute on a standard column.[15] The method development is similar to standard silica, but no TEA additive is required.[15]

  • Reversed-Phase Chromatography: In this technique, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol). This is often used in preparative HPLC. For basic amines, it is highly advantageous to run the mobile phase at a high pH (e.g., by adding 0.1% TEA or ammonium hydroxide), which keeps the amine in its neutral, more retentive form.[14]

The diagram below provides a decision-making framework for selecting a purification strategy.

G Start Crude Product (Solid) Recrystallization Attempt Recrystallization (Protocol 1) Start->Recrystallization PurityCheck1 Check Purity (HPLC) Is Purity > 98%? Recrystallization->PurityCheck1 ColumnChromatography Proceed to Column Chromatography PurityCheck1->ColumnChromatography No End Pure Product PurityCheck1->End Yes AcidWash Consider Acidic Wash (To remove basic impurities) ColumnChromatography->AcidWash SilicaTEA Normal-Phase Silica + Triethylamine (Protocol 2) AcidWash->SilicaTEA PurityCheck2 Check Purity (HPLC) Is Purity > 98%? SilicaTEA->PurityCheck2 AlternativeChrom Consider Alternative Chromatography PurityCheck2->AlternativeChrom No PurityCheck2->End Yes AmineSilica Amine-Functionalized Silica AlternativeChrom->AmineSilica ReversedPhase Reversed-Phase (High pH) AlternativeChrom->ReversedPhase

Decision Tree for Purification Strategy Selection.

Q6: How can I specifically remove unreacted 3-bromophenylhydrazine?

An acidic wash (liquid-liquid extraction) is highly effective. Hydrazines, like amines, are basic and will be protonated by an acid to form a water-soluble salt.

  • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).[4]

  • Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate. The protonated hydrazine impurity will move into the aqueous layer. Your neutral organic product should remain in the organic layer.

  • Drain the lower (aqueous) layer.

  • Repeat the wash with fresh 1 M HCl.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to recover the purified product.

References

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • US Patent US8455691B2. (2009, March 12). Process for the purification of aromatic amines.
  • Recrystallization techniques for purifying pyrazole compounds. (2025, December). BenchChem.
  • How Pharmaceutical Impurity Analysis Works. (2025, August 27).
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). International Journal of Pharmaceutical Research & Allied Sciences.
  • Identifying and removing byproducts in pyrazole synthesis. (2025). BenchChem.
  • Impurity Identification. (n.d.).
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Times.
  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Deriv
  • Substances yield after recrystallization from different solvents. (n.d.).
  • Is there an easy way to purify organic amines? (2023, January 19). Biotage.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chrom
  • How to purify Amine? Grad student asked me. (2022, August 11). YouTube.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019, June 23). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148).
  • Dar, A. M., & Shamsuzzaman. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Regioselectivity in 5-Aminopyrazole Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encounter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with regioselectivity in the synthesis of 5-aminopyrazoles. Our goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: What exactly are regioisomers in the context of 5-aminopyrazole synthesis?

A: Regioisomers are structural isomers that have the same molecular formula but differ in the connectivity of their atoms. In the synthesis of N-substituted aminopyrazoles from a monosubstituted hydrazine (R-NH-NH₂) and an unsymmetrical precursor like a β-ketonitrile, two primary regioisomers can be formed: the 5-amino-1-substituted-pyrazole and the 3-amino-1-substituted-pyrazole .[1] The challenge lies in controlling the reaction to produce only the desired isomer, as separating these closely related compounds can be difficult and costly.[2]

G cluster_products Potential Regioisomers R2NHNH2 R²-NH-NH₂ (Substituted Hydrazine) Plus + BetaKeto R¹-CO-CH₂-CN (β-Ketonitrile) BetaKeto->mid_point Isomer5Amino 5-Amino-1-R²-3-R¹-pyrazole Isomer3Amino 3-Amino-1-R²-5-R¹-pyrazole mid_point->Isomer5Amino Pathway A mid_point->Isomer3Amino Pathway B G cluster_workflow Troubleshooting Workflow: Favoring 5-Aminopyrazole Isomer Start Mixture of Regioisomers Observed Decision1 Are you using a base? Start->Decision1 Action_RemoveBase Switch to neutral or - catalytic acid (AcOH) - Reflux in EtOH/Toluene Decision1->Action_RemoveBase Yes Decision2 Is selectivity still low? Decision1->Decision2 No Action_RemoveBase->Decision2 Action_ChangeSolvent Change solvent to TFE or HFIP Decision2->Action_ChangeSolvent Yes End High Selectivity for 5-Amino Isomer Decision2->End No Decision3 Is further improvement needed? Action_ChangeSolvent->Decision3 Action_ModifySubstrates Increase steric bulk on hydrazine (R²) or β-ketonitrile (R¹) Decision3->Action_ModifySubstrates Yes Decision3->End No Action_ModifySubstrates->End

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: My target is the less common 3-amino-1-substituted pyrazole. How can I synthesize it selectively?

This isomer is typically the product of kinetic control. Its synthesis requires carefully controlled conditions to "trap" the product before it can equilibrate to the more stable 5-amino isomer.

  • Strategy: Employ Kinetic Control

    • Explanation: This approach relies on forming the kinetically favored product, which is often derived from the Michael addition of the substituted nitrogen of the hydrazine to an activated alkene, followed by rapid cyclization. This pathway is accessible when using α,β-unsaturated nitrile precursors (e.g., alkoxyacrylonitriles). [3] * Recommended Actions:

      • Use a Strong Base: A base like sodium ethoxide (NaOEt) is used to deprotonate the precursor or facilitate the reaction. [3] 2. Low Temperature: The reaction must be run at low temperatures (e.g., 0 °C) to prevent equilibration to the thermodynamic product. [3] 3. Order of Addition: The order of adding reagents can be crucial. Often, the hydrazine is added slowly to a solution of the electrophile and the base at low temperature.

      • Change Precursor: This strategy is most effective with precursors like 2-alkoxyacrylonitriles rather than β-ketonitriles. The reaction proceeds via a Michael addition-elimination mechanism, where the regioselectivity is dictated by the initial nucleophilic attack on the double bond. [3]

        Condition Favored Product Rationale Key References
        High Temperature (70°C), Neutral 5-Amino-1-R-pyrazole Thermodynamic Control: Allows for equilibration of intermediates to form the most stable product. [3]
        Low Temperature (0°C), Base (NaOEt) 3-Amino-1-R-pyrazole Kinetic Control: Traps the faster-forming product before equilibration can occur. [3]
        Fluorinated Solvent (TFE, HFIP) High selectivity (often for one isomer) Solvent Effects: Unique H-bonding properties stabilize one transition state over the other. [2][4]

        | Bulky Hydrazine Substituent | 5-Amino-1-R-pyrazole | Steric Hindrance: Directs the attack of the less-hindered terminal nitrogen to the electrophilic center. | [5][6]|

Experimental Protocols
Protocol 1: General Procedure for Regioselective Synthesis of 5-Amino-1-phenyl-3-methyl-1H-pyrazole (Thermodynamic Control)

This protocol is designed to favor the formation of the 5-amino isomer through thermodynamic control.

Materials:

  • Acetoacetonitrile (1.0 eq)

  • Phenylhydrazine (1.05 eq)

  • Ethanol (5 mL per mmol of nitrile)

  • Glacial Acetic Acid (catalytic, ~2-3 drops)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetoacetonitrile in ethanol.

  • Reagent Addition: Add phenylhydrazine to the solution, followed by the catalytic amount of glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration and wash with cold ethanol or recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 5-aminopyrazole.

References
  • Al-Zaydi, S. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.

  • Al-Zaydi, S. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.

  • Fandrick, D. R., et al. (2015). A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles. Organic Letters, 17(12), 2964–2967.

  • BenchChem. (n.d.). Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. BenchChem Technical Support.

  • BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem Technical Support.

  • Claramunt, R. M., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

  • BenchChem. (n.d.). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem Technical Support.

  • Kumar, A., & Kumar, V. (2018). Ce-Catalyzed Regioselective Synthesis of Pyrazoles from 1,2-diols via Tandem Oxidation and C-C/C-N Bond Formation. ResearchGate.

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem Technical Support.

  • BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Technical Support.

  • Shawali, A. S., et al. (2016). Regioselective synthesis of 5-amino-pyrazoles. ResearchGate.

  • J&K Scientific LLC. (2026). Knorr Pyrazole Synthesis.

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o.

  • Al-Zaydi, S. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate.

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.

  • Alberola, A., et al. (2004). β-Aminoenones in the Regioselective Synthesis of 1,3,5-Trialkylpyrazoles. The Influence of the Substituents in the Mechanism and the Regioselectivity of the Reaction. ResearchGate.

  • Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

  • Aggarwal, R., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc.

  • Remšík, J., & Socha, O. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect.

  • Gomaa, A. M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.

  • Kappe, C. O., et al. (2008). Tuning of Chemo- and Regioselectivities in Multicomponent Condensations of 5-Aminopyrazoles, Dimedone, and Aldehydes. The Journal of Organic Chemistry.

  • El-Ebri, M. A., et al. (2017). Regioselective Synthesis of 5-Aminopyrazoles From Reactions of Amidrazones With Activated Nitriles: NMR Investigation and X-Ray Structural Analysis. Amanote Research.

  • Al-Awadi, N. A., et al. (2012). Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating. PMC - NIH.

  • BenchChem. (n.d.). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. BenchChem Technical Support.

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.

  • Ballesteros, R., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Arkivoc.

  • Gomaa, A. M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research.

Sources

Optimization

Addressing solubility issues of 1-(3-Bromophenyl)-1h-pyrazol-5-amine in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of halogenated phenylpyrazoles in biological assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of halogenated phenylpyrazoles in biological assays.

1-(3-Bromophenyl)-1H-pyrazol-5-amine (CAS: 72194-28-6) is a classic example of a compound that looks deceptively simple on paper but behaves like "brick dust" in aqueous environments. The lipophilic 3-bromophenyl ring drives strong hydrophobic interactions, while the pyrazole-amine moiety engages in robust intermolecular hydrogen bonding. This combination results in high crystal lattice energy and notoriously poor aqueous solubility, which routinely leads to compound aggregation, false negatives, and optical interference in high-throughput screens[1].

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind these solubility failures and provide self-validating protocols to ensure your assay data remains robust and trustworthy.

Part 1: Mechanistic Root Causes of Assay Failure

When you introduce a highly concentrated DMSO stock of 1-(3-Bromophenyl)-1H-pyrazol-5-amine into an aqueous assay buffer, the compound experiences severe "solvent shock." The sudden shift in polarity causes the compound to exceed its kinetic solubility limit, leading to supersaturation.

Instead of remaining as free monomers capable of binding your biological target, the molecules nucleate and form colloidal aggregates[2]. These colloids act as a "sink," sequestering the active compound and drastically reducing the effective concentration in the well. Furthermore, these aggregates can nonspecifically bind to reporter enzymes, denature target proteins, or physically block optical light paths[2].

Aggregation A 1-(3-Bromophenyl)-1H-pyrazol-5-amine in 100% DMSO B Aqueous Assay Buffer (Direct Pipette Dilution) A->B Solvent Shift C Supersaturation & Nucleation B->C Localized Gradient D Colloidal Aggregates C->D Fast kinetics E Microcrystalline Precipitate C->E Slow kinetics F False Negatives (Reduced Free Drug) D->F Monomer Sequestration G Assay Interference (Light Scattering) D->G Optical Blockage E->F E->G

Mechanism of 1-(3-Bromophenyl)-1H-pyrazol-5-amine aggregation and assay interference.

Part 2: Troubleshooting FAQs

Q: Why am I seeing a bell-shaped dose-response curve for this compound? A: This is the hallmark signature of compound aggregation[2]. At lower concentrations, 1-(3-Bromophenyl)-1H-pyrazol-5-amine remains fully dissolved and inhibits your target normally. However, as you cross its Critical Aggregation Concentration (CAC)—often in the low micromolar range—the compound crashes out into colloids. Because these colloids sequester the monomeric drug, the actual available concentration of the drug drops, causing the inhibitory signal to paradoxically decrease at higher doses.

Q: My assay readout uses fluorescence/absorbance. Why is the background signal so high at top concentrations? A: Microcrystalline precipitates and colloidal aggregates scatter light via the Tyndall effect. In optical assays, this light scattering is misread by the plate reader as false absorbance, or it physically quenches fluorescence emission[2]. You must validate the compound's kinetic solubility limit using a nephelometric (light-scattering) counter-screen before trusting your optical data[3].

Q: Should I perform my serial dilutions in DMSO or directly in the assay buffer? A: Always perform serial dilutions in 100% DMSO. Diluting hydrophobic compounds directly in an aqueous buffer creates localized concentration gradients at the pipette tip, forcing the compound to precipitate immediately[4]. By diluting in DMSO first and transferring a constant, minute volume to the final buffer, you maintain a consistent co-solvent ratio across all wells and maximize kinetic solubility.

Part 3: Solubilization Strategies & Data Presentation

To rescue the solubility of 1-(3-Bromophenyl)-1H-pyrazol-5-amine, you must modify the assay environment without denaturing your biological target. Below is a synthesized comparison of field-proven solubilizing agents.

Table 1: Comparison of Solubilizing Agents for 1-(3-Bromophenyl)-1H-pyrazol-5-amine

Additive / Co-solventRecommended Conc.Solubilization MechanismBiological Compatibility & Risks
DMSO ≤ 1% (v/v)Universal organic co-solventHigh. However, >1% can denature sensitive kinases or disrupt cell membranes.
Tween-20 / CHAPS 0.01% - 0.05% (v/v)Non-ionic surfactant; micelle formationModerate. Excellent for biochemical assays, but can disrupt lipid-dependent enzymes.
BSA (Bovine Serum Albumin) 0.1% (w/v)Carrier protein; binds hydrophobic moietiesHigh. Stabilizes the bromophenyl group, but may artificially shift IC50 by acting as a "sink."
HP-β-CD (Cyclodextrin) 1% - 5% (w/v)Host-guest inclusion complexHigh. Excellent for cell-based assays, but high concentrations can sequester cellular cholesterol.

Part 4: Self-Validating Experimental Protocols

Protocol A: Kinetic Solubility Assessment via Nephelometry

Causality: You cannot trust biological data if you do not know the compound's solubility limit. This protocol uses light scattering to identify the exact concentration at which 1-(3-Bromophenyl)-1H-pyrazol-5-amine precipitates in your specific buffer[3].

  • Control Setup (Self-Validation): Include a known insoluble control (e.g., dipyridamole) and a highly soluble control (e.g., diclofenac) to validate the dynamic range of your nephelometer[5].

  • Stock Preparation: Prepare a 10 mM stock of 1-(3-Bromophenyl)-1H-pyrazol-5-amine in 100% anhydrous DMSO.

  • Serial Dilution: Perform a 10-point, 2-fold serial dilution in 100% DMSO.

  • Transfer: Aliquot 2 µL of each DMSO dilution into a 96-well clear-bottom plate.

  • Buffer Addition: Rapidly add 198 µL of room-temperature assay buffer (final DMSO = 1%) using a multichannel pipette.

  • Agitation: Immediately shake the plate at 1000 rpm for 30 seconds. Why? Rapid mechanical mixing disperses the solvent interface instantly, preventing localized supersaturation.

  • Readout: Incubate for 2 hours at assay temperature, then read on a nephelometer. The concentration at which light scattering significantly deviates from the buffer baseline is your kinetic solubility limit. Do not report biological activity above this concentration.

Protocol B: Optimized Acoustic Dispensing Workflow

Causality: Traditional tip-based pipetting of DMSO into aqueous buffers causes precipitation at the liquid-liquid interface. Acoustic dispensing (e.g., ECHO liquid handling) shoots nanoliter droplets of compound into a dry well, allowing the bulk aqueous buffer to instantly engulf and dissolve the compound upon addition.

  • Source Plate: Load the 100% DMSO compound serial dilutions into an acoustic-compatible source plate.

  • Dry Dispense: Dispense nanoliter volumes (e.g., 50 nL) of the compound directly into the dry wells of the destination assay plate.

  • Buffer Formulation: Prepare the biological assay buffer supplemented with 0.01% Tween-20 and 0.1% BSA.

  • Bulk Addition: Dispense the bulk assay buffer (e.g., 10 µL) rapidly onto the pre-spotted compound.

  • Equilibration: Centrifuge the plate at 1000 x g for 1 minute to remove bubbles, shake for 15 seconds, and incubate for 15 minutes to allow complete dissolution before adding your biological target.

Workflow A 10 mM Stock in 100% DMSO B Serial Dilution in 100% DMSO A->B Constant Solvent C Acoustic Dispensing (nL) to Dry Assay Plate B->C Avoids Tip Precipitation D Add Bulk Assay Buffer (with 0.01% Tween-20) C->D Instant Dissolution E Immediate Plate Shaking (15 secs, 1000 rpm) D->E Prevents Nucleation F Homogeneous Solution (Maximized Kinetic Solubility) E->F Ready for Target Addition

Optimized acoustic dispensing workflow to maximize kinetic solubility.

References

  • Di L, Kerns EH. Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. 2006. URL: [Link]

  • Auld DS, Inglese J, Dahlin JL. Assay Interference by Aggregation. In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2017. URL: [Link]

  • Kerns EH, Di L, Carter GT. In vitro solubility assays in drug discovery. Current Drug Metabolism. 2008. URL: [Link]

  • Assay Guidance Manual: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. NCBI Bookshelf. 2015. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Phenylhydrazine Reagents in Pyrazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Reagent Degradation Welcome to the Technical Support Center. This guide, designed by our senior application scientists, provides in-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Reagent Degradation

Welcome to the Technical Support Center. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and best practices for using phenylhydrazine and its salts in pyrazole synthesis. Phenylhydrazine is a cornerstone reagent for constructing the pyrazole ring, a privileged scaffold in medicinal chemistry.[1][2] However, its inherent instability is a frequent source of experimental variability, leading to low yields, impure products, and failed reactions. This resource will equip you with the knowledge to mitigate these challenges effectively.

Understanding Phenylhydrazine Degradation: The Root Cause

Phenylhydrazine's utility is matched by its reactivity, not just in the desired reaction but also with its environment. The primary degradation pathway is autoxidation, a reaction with atmospheric oxygen that is accelerated by light and heat.[3] This process transforms the pale yellow liquid or solid into a dark reddish-brown mixture of oxidized species, compromising its purity and performance in sensitive chemical transformations like pyrazole synthesis.[4][5]

The core issue stems from the hydrazine moiety's susceptibility to oxidation, which can generate radical intermediates and ultimately lead to the formation of colored impurities like quinones and tar-like substances.[6] These impurities can interfere with the reaction, leading to the common problems addressed below.

Phenylhydrazine Phenylhydrazine (Pale Yellow) Degraded Oxidized Impurities (Reddish-Brown) Phenylhydrazine->Degraded Autoxidation O2 O₂ (Air) O2->Degraded Light Light (hν) Light->Degraded Heat Heat (Δ) Heat->Degraded

Caption: Primary degradation pathway of phenylhydrazine.

Troubleshooting Guide

This section addresses specific, common issues encountered during pyrazole synthesis using phenylhydrazine reagents.

Issue 1: My phenylhydrazine reagent is dark red/brown, and my reaction yield is low.

Question: I've noticed my bottle of phenylhydrazine has darkened significantly since I first opened it. When I use it in my pyrazole synthesis, the reaction mixture is dark, and the final yield is much lower than expected. What's happening?

Answer: This is a classic sign of phenylhydrazine degradation. The dark color indicates significant oxidation has occurred upon exposure to air and light.[7] Using this degraded reagent introduces impurities that can inhibit the reaction or lead to unwanted side products, ultimately lowering the yield of your desired pyrazole.[7]

  • Causality: Phenylhydrazine readily autoxidizes, turning from a pale yellow to a reddish-brown liquid.[3][4] This process reduces the concentration of the active reagent and introduces contaminants that may interfere with the cyclization reaction.

  • Recommended Solutions:

    • Purify the Reagent: Do not use the darkened reagent directly. Purify it immediately before use via vacuum distillation. This will separate the pure phenylhydrazine from non-volatile oxidized impurities.[6] (See Protocol 1).

    • Use High-Purity Starting Material: For best results, always start with freshly opened or recently purified phenylhydrazine.

    • Inert Atmosphere: When running the reaction, purge the reaction vessel with an inert gas like nitrogen or argon to minimize contact with oxygen.[7][8]

Issue 2: My reaction is inconsistent, and I suspect the quality of my phenylhydrazine hydrochloride.

Question: I'm using phenylhydrazine hydrochloride for better stability, but my results are still inconsistent between batches. How can I ensure the quality of the salt?

Answer: While phenylhydrazine hydrochloride is significantly more stable to oxidation than the free base, it is not immune to degradation and can contain impurities from its preparation.[9] It is also hygroscopic and can absorb moisture from the air.

  • Causality: Impurities in the hydrochloride salt can include unreacted starting materials or byproducts from the initial synthesis of phenylhydrazine.[6] Inconsistent quality can lead to variable reaction rates and yields.

  • Recommended Solutions:

    • Recrystallize the Salt: The most effective way to purify phenylhydrazine hydrochloride is by recrystallization from water, sometimes with the addition of activated charcoal to remove colored impurities.[6][10] This process yields pure, white crystals. (See Protocol 2).

    • Proper Storage: Even as a salt, it should be stored in a tightly sealed container in a cool, dry, and dark place.[11]

    • Liberate the Free Base Freshly: For maximum reactivity and purity, you can liberate the free base from the purified hydrochloride salt just before your reaction using a mild base and extracting it into an organic solvent.[10]

start Low Yield or Inconsistent Results check_reagent Assess Phenylhydrazine Quality (Color, Age) start->check_reagent is_dark Is it dark/discolored? check_reagent->is_dark purify Purify Reagent (Distill free base or Recrystallize HCl salt) is_dark->purify Yes use_fresh Use fresh, high-purity reagent is_dark->use_fresh No check_conditions Review Reaction Conditions purify->check_conditions use_fresh->check_conditions is_inert Is atmosphere inert? check_conditions->is_inert add_inert Purge with N₂ or Ar is_inert->add_inert No optimize Optimize Temp/Solvent/pH is_inert->optimize Yes add_inert->optimize end Improved Yield optimize->end

Caption: Troubleshooting workflow for pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: How should I properly store phenylhydrazine and its hydrochloride salt?

A1: Proper storage is the most critical first step in preventing degradation. Both forms are sensitive to light and air, with the free base being significantly more so.[12][13]

Parameter Phenylhydrazine (Free Base) Phenylhydrazine Hydrochloride Reference(s)
Atmosphere Mandatory inert gas (Nitrogen or Argon)Inert gas recommended for long-term storage[12][13]
Container Tightly sealed, amber glass bottleTightly sealed, opaque container[12][13]
Temperature Cool, well-ventilated areaCool, well-ventilated area[12]
Light Store in complete darknessProtect from light[11][12]
Hazards Turns reddish-brown on exposure to air/lightHygroscopic; can clump. More stable to oxidation.[3][14]

Q2: Should I use phenylhydrazine free base or the hydrochloride salt for my reaction?

A2: The choice depends on your reaction conditions.

  • Phenylhydrazine Hydrochloride: This salt is more stable, easier to handle and weigh, and often preferred for reactions run in acidic or neutral media where the active free base can be generated in situ.[9][15] Many protocols in ethanol or acetic acid successfully use the hydrochloride salt directly.[8][9]

  • Phenylhydrazine (Free Base): The free base is required for reactions that are sensitive to acid or are conducted under basic conditions. It is more nucleophilic than the protonated form. If using the free base, it is crucial that it is pure and colorless (or pale yellow).[7] If your stored free base has darkened, it must be purified before use.[6]

Q3: Can I use a stabilizer to prolong the shelf-life of my phenylhydrazine?

A3: While not common practice in a research setting where purification is preferred, industrial patents have described the use of stabilizers. For instance, hexamethylene tetramine has been shown to significantly reduce the rate of decomposition in stored phenylhydrazine.[16] For laboratory-scale synthesis, however, the most reliable approach is to purify the reagent as needed or to store it as the more stable hydrochloride salt.

Q4: What analytical methods can I use to check the purity of my phenylhydrazine?

A4: Assessing purity is crucial for reproducible results. Several methods can be employed:

  • Melting Point: The melting point of pure phenylhydrazine is 19.5-23°C, and its hydrochloride salt is around 250-254°C (with decomposition).[10] Impurities will depress and broaden the melting point range.[6]

  • HPLC: High-Performance Liquid Chromatography is a powerful technique for quantifying phenylhydrazine and detecting impurities.[6][17]

  • Spectrophotometry: UV-Visible spectrophotometry can be used for quantitative analysis.[18]

  • Visual Inspection: A simple but effective first check. Pure phenylhydrazine should be a pale yellow, oily liquid or solid.[4][12] Any significant darkening to red or brown indicates degradation.[7]

Experimental Protocols

Protocol 1: Purification of Phenylhydrazine by Vacuum Distillation

This protocol is adapted from established procedures and is designed to remove colored, non-volatile oxidation products.[6][10]

  • Preparation: Ensure the crude phenylhydrazine free base contains no acidic traces, such as residual hydrochloride, as this can catalyze decomposition at elevated temperatures.[10] If liberating from the salt, ensure the neutralization and extraction steps are thorough. Dry the crude liquid over solid potassium hydroxide or sodium hydroxide.[10]

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are well-sealed with appropriate vacuum grease. Use a Kugelrohr apparatus for small quantities if available.

  • Distillation: Heat the flask gently using an oil bath. Phenylhydrazine boils at approximately 137-138°C at 18 mmHg (or 120°C at 12 mmHg).[10] Collect the fraction that distills as a colorless or pale yellow liquid.

  • Storage: Immediately transfer the purified liquid into a clean, dry, amber glass bottle. Purge the headspace with nitrogen or argon before sealing tightly. Store in a cool, dark place.

Protocol 2: Purification of Phenylhydrazine Hydrochloride by Recrystallization

This protocol is highly effective for removing colored impurities and obtaining high-purity starting material.[6][10]

  • Dissolution: For every 100 g of crude phenylhydrazine hydrochloride, add 600 mL of deionized water to a flask.

  • Decolorization: Add a small amount (e.g., 1-2 g) of activated charcoal to the solution. Heat the mixture to a boil for a few minutes while stirring.

  • Filtration: Perform a hot filtration using fluted filter paper to remove the activated charcoal. The goal is to keep the solution hot to prevent premature crystallization.

  • Precipitation: To the hot, clear filtrate, add 200 mL of concentrated hydrochloric acid.

  • Crystallization: Cool the mixture, initially in an ice-water bath, and then if possible, in a freezer to 0°C to maximize the precipitation of the purified salt.[10]

  • Isolation: Collect the pure white crystals by vacuum filtration. Wash them with a small amount of cold ethanol or diethyl ether to aid drying.

  • Drying: Dry the crystals thoroughly in a vacuum desiccator. Store the purified salt in a tightly sealed, opaque container.

References
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenylhydrazine. Retrieved from nj.gov. [Link]

  • G. H. Coleman. (1922). Phenylhydrazine. Organic Syntheses, 2, 71. [Link]

  • International Programme on Chemical Safety (IPCS). (2000). Phenylhydrazine (CICADS 19). Retrieved from inchem.org. [Link]

  • Ube Industries. (1982). Process for purification of phenylhydrazine. U.S.
  • PrepChem. (2018). Preparation of phenylhydrazine. Retrieved from prepchem.com. [Link]

  • Keika Ventures. (n.d.). Analytical Method 3518: Phenylhydrazine. Retrieved from analytice.com. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7516, Phenylhydrazine. Retrieved from PubChem. [Link]

  • Showa Denko K.K. (1984). Purification method of phenylhydrazine.
  • Zhang, Y., et al. (2013). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods, 5(24), 7018-7023. [Link]

  • Analytice. (n.d.). Laboratory Analysis of Phenylhydrazine hydrochloride. Retrieved from analytice.com. [Link]

  • Sanke Gowda, H., & Thimmaiah, K. N. (1978). Detection and determination of phenylhydrazine. Talanta, 25(6), 352-353. [Link]

  • Ciba Limited. (1955). Stabilized phenyl-hydrazine. U.S.
  • Gati, W. P., & Vayner, B. (2011). Why Do Some Fischer Indolizations Fail?. Organic letters, 13(20), 5684–5687. [Link]

  • Bouhrim, M., et al. (2022). Anti-Anemic Effect of Antioxidant-Rich Apple Vinegar against Phenylhydrazine-Induced Hemolytic Anemia in Rats. Molecules, 27(3), 1046. [Link]

  • Sompamit, K., et al. (2013). Antioxidant and vascular protective effect of curcumin on phenylhydrazine-induced hemolytic anemia in rats. Proceedings of The Physiological Society, 37th Congress of IUPS, PCC403. [Link]

  • Kukongviriyapan, U., et al. (2012). Protective effects of quercetin against phenylhydrazine-induced vascular dysfunction and oxidative stress in rats. Food and Chemical Toxicology, 50(5), 1545-1551. [Link]

  • Reddy, C. R., et al. (2008). Zinc-Catalyzed Synthesis of Pyrazolines and Pyrazoles via Hydrohydrazination. Organic Letters, 10(14), 3125–3128. [Link]

  • Ugwu, O. P. C., et al. (2022). Antioxidant and Anti-Anemic Effects of Ethanol Leaf Extracts of Mucuna poggei and Telfairia occidentalis in Phenyl-Hydrazine-Induced Anemia in Wistar Albino Rats. Journal of Medicinal Food, 25(12), 1-10. [Link]

  • Kumar, A., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(43), 27891–27911. [Link]

  • Al-Azmi, A., et al. (2018). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 23(7), 1640. [Link]

  • Jalali, F., et al. (2019). The protective effect of vitamin C on phenylhydrazine-induced hemolytic anemia on sperm quality and in-vitro embryo development in mice. International journal of reproductive biomedicine, 17(1), 31–38. [Link]

  • ResearchGate. (2019). Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis?. [Link]

  • ResearchGate. (2020). Can we use phenyl hydrazine solution and HCL separately instead of phenyl hydrazine HCL for Osazone test?. [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1-(3-Bromophenyl)-1H-pyrazol-5-amine

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a generalized guide based on established chemical principles for the synthesis of 5-aminopyrazoles. As a detailed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a generalized guide based on established chemical principles for the synthesis of 5-aminopyrazoles. As a detailed, validated scale-up protocol for 1-(3-Bromophenyl)-1H-pyrazol-5-amine is not publicly available, the following information is intended for educational and research purposes. All procedures should be first optimized on a small scale and conducted with appropriate safety precautions by qualified personnel.

Introduction

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry and drug development, appearing in molecules with a wide range of biological activities, including use as kinase inhibitors, anti-inflammatory agents, and therapeutics for central nervous system disorders.[1][2][3] The synthesis of 1-(3-Bromophenyl)-1H-pyrazol-5-amine involves the cyclocondensation of a substituted phenylhydrazine with a suitable three-carbon synthon, a classic and versatile method for constructing the pyrazole ring.[1][2][4][5]

Scaling up this synthesis from the bench to pilot or production scale introduces challenges related to reaction control, impurity profiles, and process safety. This guide provides a technical framework for addressing common issues encountered during the scale-up process, structured in a question-and-answer format to directly address potential troubleshooting scenarios.

Proposed Synthetic Route & Mechanism

The most common and reliable method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1][2] In this case, the reaction would proceed between (3-Bromophenyl)hydrazine and a β-ketonitrile like 3-oxopropanenitrile (cyanoacetaldehyde) or a protected equivalent.

The reaction mechanism involves two key steps:

  • Hydrazone Formation: The terminal nitrogen of (3-Bromophenyl)hydrazine acts as a nucleophile, attacking the carbonyl carbon of the β-ketonitrile. This is followed by the elimination of a water molecule to form a hydrazone intermediate.[1][2][6]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then attacks the nitrile carbon, leading to the formation of the 5-membered pyrazole ring and yielding the final 5-aminopyrazole product.[1][2][6]

Reaction Visualization

Reaction_Mechanism General Mechanism for 5-Aminopyrazole Synthesis Reactant1 R-NH-NH₂ (3-Bromophenyl)hydrazine Intermediate Hydrazone Intermediate Reactant1->Intermediate Nucleophilic Attack -H₂O Reactant2 NC-CH₂-C(=O)-R' (β-Ketonitrile) Reactant2->Intermediate Product 1-(3-Bromophenyl)-1H-pyrazol-5-amine Intermediate->Product Intramolecular Cyclization

Caption: Generalized reaction mechanism for the synthesis of 1-(3-Bromophenyl)-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems that may arise during the synthesis and scale-up of 1-(3-Bromophenyl)-1H-pyrazol-5-amine.

Section 1: Reaction Initiation and Progression

Q1: My reaction is not starting or is proceeding very slowly. What are the likely causes?

A1: Several factors can contribute to a sluggish reaction:

  • Purity of Starting Materials:

    • (3-Bromophenyl)hydrazine: Hydrazines can degrade over time, especially when exposed to air and light.[7] Using a freshly opened bottle or purifying the hydrazine before use is recommended. If using a hydrochloride salt, ensure proper neutralization or that the reaction conditions are suitable for the salt form.

    • β-Ketonitrile: Impurities in the β-ketonitrile can interfere with the reaction. Ensure it is pure and free from acidic or basic residues that could catalyze unwanted side reactions like hydrolysis.[6]

  • Sub-optimal Reaction Conditions:

    • Temperature: While many pyrazole syntheses proceed at room temperature or with gentle heating, scaling up may require adjustments due to changes in surface area-to-volume ratio.[6] A systematic optimization of the temperature is recommended.

    • Solvent: The choice of solvent can significantly impact reaction rates. Polar protic solvents like ethanol are common, but for some substrates, aprotic dipolar solvents like DMF may be more effective.[6]

    • Catalyst: The reaction is often acid-catalyzed. A catalytic amount of an acid like glacial acetic acid can facilitate both hydrazone formation and the subsequent cyclization.[5][7] Ensure the correct amount of catalyst is used, as too much can lead to side reactions.

Q2: The reaction is producing a significant amount of an unexpected side product. How can I identify and minimize it?

A2: Common side reactions in pyrazole synthesis include:

  • Formation of Regioisomers: If using an unsymmetrical β-ketonitrile, a mixture of regioisomers can form.[6][8] For the synthesis of 1-(3-Bromophenyl)-1H-pyrazol-5-amine from a simple β-ketonitrile like cyanoacetaldehyde, this is less of a concern. However, if a more complex synthon is used, controlling regioselectivity becomes critical. This can often be influenced by pH and solvent choice.[6][8]

  • Hydrolysis of the β-Ketonitrile: β-Ketonitriles can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[6] Running the reaction under neutral or mildly acidic conditions in a non-aqueous solvent can minimize this.

  • Degradation of Starting Materials: As mentioned, hydrazines can decompose. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation.[7]

Troubleshooting Workflow for Side Products:

Troubleshooting_Workflow Troubleshooting Side Product Formation Start Low Yield or Impure Product Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Identify Identify Side Product(s) Analysis->Identify Isomer Regioisomer Detected Identify->Isomer Yes Hydrolysis Hydrolysis Product Detected Identify->Hydrolysis No Sol_Isomer Adjust pH Change Solvent Modify Temperature Isomer->Sol_Isomer Degradation Degradation Products (e.g., from Hydrazine) Hydrolysis->Degradation No Sol_Hydrolysis Run under Neutral Conditions Use Anhydrous Solvent Hydrolysis->Sol_Hydrolysis Sol_Degradation Use Fresh Hydrazine Run under Inert Atmosphere Degradation->Sol_Degradation

Caption: A logical workflow for identifying and mitigating side product formation.

Section 2: Product Isolation and Purification

Q3: I am having difficulty isolating the product from the reaction mixture. What are the best practices for work-up?

A3: The work-up procedure is crucial for obtaining a pure product in high yield.

  • Product Precipitation: For many pyrazole syntheses, the product can be precipitated by adding the reaction mixture to cold water.[5][7] The resulting solid can then be collected by vacuum filtration.

  • Extraction: If the product is soluble in the reaction solvent, an extractive work-up may be necessary.

    • Neutralize the reaction mixture (e.g., with a sodium bicarbonate solution) if an acid catalyst was used.[8]

    • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

Q4: The isolated product is impure. What are effective purification strategies for this compound?

A4:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is a viable alternative.[9] A solvent system that provides good separation between the product and impurities on a TLC plate should be used.

  • Acid-Base Extraction/Crystallization: Pyrazoles are basic and can form salts with acids. It may be possible to purify the product by dissolving the crude material in an organic solvent, treating it with an acid (e.g., HCl, oxalic acid) to precipitate the pyrazole salt, filtering the salt, and then neutralizing it to recover the purified free base.[10][11]

Section 3: Scale-Up Considerations

Q5: What are the key safety considerations when scaling up this synthesis?

A5:

  • Hydrazine Toxicity: (3-Bromophenyl)hydrazine, like other hydrazines, is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Exothermic Reaction: The cyclocondensation reaction can be exothermic. When scaling up, the rate of addition of reagents and the cooling capacity of the reactor must be carefully controlled to manage the heat generated and prevent a thermal runaway.

  • Solvent Safety: Ensure that the chosen solvents are handled with appropriate safety measures, considering their flammability and toxicity.

Q6: How does the choice of reagents and conditions change when moving from grams to kilograms?

A6:

  • Reagent Equivalents: On a large scale, it is often more cost-effective to use the limiting reagent as the more expensive component. Stoichiometry should be carefully controlled.

  • Heat Transfer: As the scale increases, the surface area-to-volume ratio decreases, making heat transfer less efficient. The reaction may need to be run at a lower temperature initially, or reagents may need to be added more slowly to control the exotherm.

  • Mixing: Efficient mixing is crucial on a large scale to ensure homogeneity and consistent reaction temperatures. The type and speed of agitation should be appropriate for the reactor size and viscosity of the reaction mixture.

  • Work-up and Isolation: Filtration and drying of large quantities of product require appropriate equipment (e.g., large Büchner funnels, filter presses, vacuum ovens).

Data Summary Table
ParameterLaboratory Scale (grams)Pilot/Production Scale (kilograms)Key Considerations
Reagents (3-Bromophenyl)hydrazine, β-KetonitrileSamePurity and sourcing become critical at scale.
Solvent Ethanol, Acetic Acid (catalyst)Same, or alternative with better safety/cost profileSolvent recovery and recycling are important at scale.
Temperature Room Temp to RefluxLower initial temp, controlled additionManage exotherm due to lower surface area-to-volume ratio.
Work-up Precipitation in water, filtrationSame, may require larger equipmentEfficiency of filtration and drying impacts cycle time.
Purification Recrystallization, ChromatographyRecrystallization preferredChromatography is less practical and more costly at scale.

Experimental Protocol (Generalized)

This protocol is a general guideline and requires optimization for the specific substrate and scale.

Materials:

  • (3-Bromophenyl)hydrazine (or its hydrochloride salt)

  • 3-Oxopropanenitrile (or a suitable equivalent like 3,3-dimethoxypropanenitrile)

  • Ethanol

  • Glacial Acetic Acid (catalytic)

Procedure:

  • Reactant Preparation: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, dissolve the β-ketonitrile (1.0 equivalent) in ethanol.

  • Hydrazine Addition: Add (3-Bromophenyl)hydrazine (1.0-1.2 equivalents) to the solution. If using the hydrochloride salt, a base (e.g., sodium acetate) may be required.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and stir. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).[5][7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add the reaction mixture to a stirred vessel of cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water.

  • Drying: Dry the product, preferably in a vacuum oven at a temperature below its melting point.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

References

  • Al-Zahrani, F. A. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-177. Available from: [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549. Available from: [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(3), 424. Available from: [Link]

  • Various Authors. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2019(part i), 194-248. Available from: [Link]

  • Lim, F. P. L., et al. (2019). A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. Tetrahedron, 75(15), 2314-2321. Available from: [Link]

  • Verma, A., et al. (2022). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. Scientific Reports, 12, 3236. Available from: [Link]

  • De Kimpe, N., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4644-4647. Available from: [Link]

  • Helmy, M. T., et al. (2021). Proposed mechanism for the cyclocondensation reaction between 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones and aminoguanidine hydrochloride in the presence of KOH. ResearchGate. Available from: [Link]

  • Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

  • Reddy, T. R., et al. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry, 79(5), 2298–2305. Available from: [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Hassan, A. A., et al. (2021). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available from: [Link]

  • Wang, Y., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 381. Available from: [Link]

  • ResearchGate. (2012). How to prepare pyrazole from phenylhydrazine? ResearchGate. Available from: [Link]

  • Kumar, S., et al. (2024). Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Syntheses. (n.d.). 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses. Available from: [Link]

  • Aly, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Available from: [Link]

  • Al-Zahrani, F. A. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available from: [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link]

  • Slideshare. (n.d.). Unit 4 Pyrazole | PDF. Slideshare. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6, 9286-9291. Available from: [Link]

  • Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. Available from: [Link]

  • Li, Y., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available from: [Link]

  • REAL-J. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. REAL-J. Available from: [Link]

  • PubChem. (n.d.). 1-(3-bromophenyl)-1h-pyrazol-5-amine. PubChem. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Analytical Method Validation for 1-(3-Bromophenyl)-1H-pyrazol-5-amine: A Comparative Guide

As pharmaceutical pipelines increasingly rely on highly functionalized building blocks, the demand for robust, phase-appropriate analytical methods has never been higher. 1-(3-Bromophenyl)-1H-pyrazol-5-amine (CAS 72194-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized building blocks, the demand for robust, phase-appropriate analytical methods has never been higher. 1-(3-Bromophenyl)-1H-pyrazol-5-amine (CAS 72194-28-6) is a prime example of a complex intermediate requiring rigorous analytical control[1][2]. Featuring a polar pyrazole ring, a primary amine, and a highly lipophilic, polarizable bromophenyl moiety, this compound presents unique chromatographic challenges, including peak tailing and mixed-mode retention.

This guide provides an objective comparison of analytical techniques for this compound, grounded in the newly implemented ICH Q2(R2) guidelines[3]. By adopting an Analytical Quality by Design (AQbD) approach, we move beyond simple compliance to establish self-validating, mechanistically sound analytical systems[4].

Regulatory Alignment: The ICH Q2(R2) Paradigm

Effective June 2024, the revised ICH Q2(R2) framework mandates a lifecycle approach to analytical method validation[5][6]. Traditional validation often treated parameters like linearity and precision as isolated checkboxes. The new paradigm requires an integrated understanding of Critical Quality Attributes (CQAs) and the establishment of a Method Operable Design Region (MODR)[4].

AQbD_Workflow ATP Analytical Target Profile (ATP) CQA Identify Critical Quality Attributes ATP->CQA Risk Risk Assessment (FMEA) CQA->Risk DoE Design of Experiments (DoE) Risk->DoE MODR Method Operable Design Region DoE->MODR Val ICH Q2(R2) Validation MODR->Val

AQbD lifecycle workflow for analytical method validation based on ICH Q2(R2) guidelines.

Methodological Comparison: RP-HPLC-UV vs. UPLC-MS/MS

Selecting the correct analytical platform depends entirely on the Analytical Target Profile (ATP). For routine assay and purity determination of 1-(3-Bromophenyl)-1H-pyrazol-5-amine, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the workhorse[7]. However, for genotoxic impurity profiling or trace-level degradation tracking, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is mandatory[8].

Table 1: Comparative Performance Data
Validation ParameterRP-HPLC-UV (Routine QA/QC)UPLC-MS/MS (Trace Analysis)
Primary Mechanism Absorbance (λmax ~ 254 nm)Electrospray Ionization (ESI+)
Linearity Range 1.5 – 150 µg/mL0.015 – 10 µg/mL
Limit of Detection (LOD) 0.5 µg/mL0.005 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.015 µg/mL
Precision (%RSD) ≤ 1.0%≤ 3.5%
Typical Run Time 15 – 20 minutes3 – 5 minutes
Operational Cost LowHigh

Chromatographic Causality: Column & Mobile Phase Selection

The Challenge: The primary amine on the pyrazole ring (pKa ~ 4.5) is protonated at neutral pH, leading to severe peak tailing due to secondary ion-exchange interactions with residual silanols on standard silica-based C18 columns. Furthermore, the bromophenyl group is highly lipophilic but also electron-rich, making standard dispersive hydrophobic interactions insufficient for separating structurally similar des-bromo impurities.

The Solution:

  • Mobile Phase: Utilizing an acidic aqueous phase (e.g., 0.1% Formic Acid, pH ~2.7) ensures the amine is fully protonated while simultaneously suppressing the ionization of surface silanols (pKa ~ 3.5-4.5), thereby eliminating secondary tailing effects[7].

  • Stationary Phase: A Phenyl-Hexyl column is vastly superior to a standard C18 for this molecule. The phenyl ring of the stationary phase engages in strong π−π interactions with the bromophenyl moiety, providing orthogonal selectivity that drastically improves resolution[9].

Separation_Mechanism cluster_Phase Stationary Phase Interactions Analyte 1-(3-Bromophenyl)-1H-pyrazol-5-amine PiPi π-π Interactions (Bromophenyl) Analyte->PiPi Dominant Hbond Hydrogen Bonding (Pyrazole/Amine) Analyte->Hbond Secondary Hydro Hydrophobic (Alkyl Chain) Analyte->Hydro Baseline

Dominant molecular interactions between the analyte and a Phenyl-Hexyl stationary phase.

Self-Validating Experimental Protocols (RP-HPLC-UV)

To ensure scientific integrity, the following protocol is designed as a self-validating system. This means internal checks (System Suitability Tests) act as gatekeepers; if the system fails these checks, the validation sequence halts, preventing the generation of aberrant data[10].

Step 1: System Suitability Testing (SST) - The Gatekeeper
  • Procedure: Inject a 50 µg/mL standard solution of 1-(3-Bromophenyl)-1H-pyrazol-5-amine six consecutive times before initiating any validation sequence.

  • Acceptance Criteria: Peak area %RSD ≤ 2.0%, USP Tailing Factor ( Tf​ ) ≤ 1.5, and Theoretical Plates ( N ) ≥ 5000.

  • Causality: This confirms that the fluidics are stable, the column bed is intact, and the amine is not undergoing unwanted secondary interactions with the stationary phase.

Step 2: Specificity (Selectivity)
  • Procedure: Inject a blank (mobile phase), a placebo matrix, and a sample spiked with known impurities (e.g., synthetic precursors or degradation products)[7].

  • Acceptance Criteria: No interfering peaks at the retention time of the main analyte. Resolution ( Rs​ ) between the analyte and the closest eluting impurity must be ≥ 1.5.

  • Causality: Proves the method is stability-indicating and capable of unambiguously quantifying the target molecule in a complex matrix[6].

Step 3: Linearity and Range
  • Procedure: Prepare standard solutions at five concentration levels ranging from 50% to 150% of the target analytical concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL)[8][9]. Inject each in triplicate.

  • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥ 0.999. The y-intercept should be ≤ 2.0% of the response at the 100% level.

  • Causality: Validates that the UV detector's response is directly proportional to the analyte concentration across the intended operational range, ensuring accurate quantification[6].

Step 4: Accuracy (Recovery)
  • Procedure: Spike the placebo matrix with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration)[7]. Prepare three independent replicates at each level (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with an RSD ≤ 2.0%[4].

  • Causality: Demonstrates that the sample preparation workflow (extraction, dilution) does not result in analyte loss and that the matrix does not suppress the detector response.

Conclusion

Validating analytical methods for highly functionalized molecules like 1-(3-Bromophenyl)-1H-pyrazol-5-amine requires more than rote execution of regulatory guidelines; it demands a deep mechanistic understanding of the molecule's physical chemistry. By leveraging a Phenyl-Hexyl stationary phase to exploit π−π interactions and strictly adhering to the AQbD principles outlined in ICH Q2(R2), laboratories can develop robust, self-validating methods that withstand rigorous regulatory scrutiny and ensure uncompromised data integrity.

References

  • ICH Q2(R2) Validation of Analytical Procedures , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained , IntuitionLabs. Available at: [Link]

  • QbD-based RP-HPLC method development for quantitative computation of phase III composition , Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Comparative

Comparative Spectroscopic Elucidation of Pyrazole Derivatives: A Comprehensive Guide for Structural Validation

As a Senior Application Scientist working at the intersection of analytical chemistry and drug development, I frequently encounter pyrazole derivatives in medicinal chemistry pipelines. The pyrazole nucleus—a five-member...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist working at the intersection of analytical chemistry and drug development, I frequently encounter pyrazole derivatives in medicinal chemistry pipelines. The pyrazole nucleus—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold found in blockbuster drugs ranging from anti-inflammatories like celecoxib to kinase inhibitors. However, the structural elucidation of these derivatives is often complicated by prototropic annular tautomerism and the subtle electronic effects of ring substituents.

This guide provides an objective, data-driven comparative analysis of the spectroscopic properties (NMR, FT-IR) of key pyrazole derivatives. By understanding the causality behind chemical shifts and vibrational frequencies, researchers can establish self-validating analytical workflows that ensure absolute structural confidence.

Part 1: The Causality of Spectroscopic Behavior in Pyrazoles

Annular Tautomerism and Symmetry

Unsubstituted pyrazole exists as a rapidly equilibrating mixture of tautomers in solution, rendering the C-3 and C-5 positions chemically equivalent on the NMR timescale. Consequently, its 1 H NMR spectrum displays only two signals: a doublet for H-3/H-5 and a triplet for H-4. When we introduce a substituent at the N-1 position (e.g., 1-methylpyrazole), tautomerism is locked. This breaks the symmetry, resulting in distinct signals for H-3 and H-5, as detailed in the1[1]. The assignment of these protons is dictated by the inductive effect of the adjacent nitrogen atoms.

Electronic Effects of Substituents

The C-4 position of the pyrazole ring is the most electron-rich, making it highly susceptible to electrophilic attack. In NMR spectroscopy, this high electron density shields the C-4 nucleus and its attached proton, pushing their signals upfield (lower ppm). Conversely, C-3 and C-5 are adjacent to electronegative nitrogen atoms, which deshield these nuclei, shifting them downfield.

Adding electron-donating groups (EDGs), such as methyl groups in 3,5-dimethylpyrazole, further shields the ring system through hyperconjugation, causing an upfield shift compared to the parent pyrazole2[2]. Conversely, electron-withdrawing groups (EWGs) like halogens (e.g., 4-bromopyrazole) deshield the ring, pushing signals downfield3[3].

SubstituentLogic Core Pyrazole Core (C3, C4, C5) EDG Electron-Donating Groups (EDG) e.g., -CH3, -NH2 Core->EDG EWG Electron-Withdrawing Groups (EWG) e.g., -NO2, -Br Core->EWG Shielding Increased Electron Density (Shielding Effect) EDG->Shielding Deshielding Decreased Electron Density (Deshielding Effect) EWG->Deshielding Upfield Upfield Shift in NMR (Lower ppm) Shielding->Upfield Downfield Downfield Shift in NMR (Higher ppm) Deshielding->Downfield

Logic of substituent electronic effects on pyrazole NMR chemical shifts.

Part 2: Comparative Spectroscopic Data

To objectively compare these effects, we have tabulated the 1 H and 13 C NMR data alongside characteristic FT-IR vibrational frequencies for three benchmark compounds.

Table 1: Comparative 1 H and 13 C NMR Spectroscopic Data (in CDCl 3​ )
Compound 1 H NMR (δ, ppm) 13 C NMR (δ, ppm)
Pyrazole 7.60 (d, 2H, H-3/H-5), 6.30 (t, 1H, H-4)134.0 (C-3/C-5), 105.0 (C-4)
1-Methylpyrazole 7.45 (d, 1H, H-5), 7.35 (d, 1H, H-3), 6.20 (t, 1H, H-4), 3.90 (s, 3H, N-CH 3​ )139.0 (C-3), 130.0 (C-5), 105.0 (C-4), 39.0 (N-CH 3​ )
3,5-Dimethylpyrazole 5.80 (s, 1H, H-4), 2.25 (s, 6H, C-CH 3​ )143.0 (C-3/C-5), 104.0 (C-4), 11.0 (C-CH 3​ )

(Data corroborated by 4[4] and 5[5])

Table 2: Characteristic FT-IR Vibrational Frequencies
Functional GroupVibrational ModeWavenumber Range (cm −1 )
N-HStretching (in N-unsubstituted)3100 - 3200 (Broad)
C=NStretching (Ring)1550 - 1600
C=CStretching (Ring)1450 - 1500
C-NStretching1090 - 1110
Pyrazole RingStretching/Bending1204 - 1557

Part 3: Self-Validating Experimental Protocols

A robust analytical workflow must be a self-validating system. This means the protocol should contain internal checks that confirm the reliability of the acquired data without relying solely on external assumptions.

Protocol 1: High-Resolution NMR Sample Preparation and Acquisition
  • Solvent Selection and Internal Standard: Dissolve 10-15 mg of the pyrazole derivative in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is non-polar and minimizes the disruption of intramolecular hydrogen bonding that might occur in protic solvents. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference to prevent chemical shift drift.

  • Sample Homogenization: Sonicate the NMR tube for 30 seconds.

    • Causality: Particulate matter distorts the magnetic field homogeneity (shimming), leading to broad, unresolvable peaks and inaccurate coupling constants.

  • Acquisition Parameters ( 1 H NMR): Set the spectrometer to 400 MHz (or higher). Use a 30° pulse angle, a relaxation delay (D1) of 2 seconds, and acquire 16-32 scans.

    • Causality: A 2-second relaxation delay ensures complete longitudinal relaxation of the protons, allowing for accurate integration of the peak areas, which is critical for confirming the number of protons in asymmetric pyrazoles.

  • Validation Check (Self-Validating Step): Verify that the integration ratio of the N-CH 3​ peak (if present, ~3.9 ppm) to the C-4 proton peak (~6.2 ppm) is exactly 3:1. Any deviation indicates impurity, residual solvent, or incomplete reaction.

Protocol 2: FT-IR Spectroscopy via Attenuated Total Reflectance (ATR)
  • Background Calibration: Clean the diamond ATR crystal with isopropanol and acquire a background spectrum (air).

    • Causality: Subtracting atmospheric CO 2​ and water vapor prevents the masking of critical N-H or C=N stretching frequencies in the 1500-3500 cm −1 region.

  • Sample Application: Place 2-3 mg of the solid (or 1 drop of liquid) pyrazole derivative directly onto the crystal. Apply the pressure clamp until the force gauge clicks.

    • Causality: Intimate contact between the sample and the crystal is required for the evanescent wave to penetrate the sample, ensuring a high signal-to-noise ratio.

  • Acquisition: Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 , accumulating 32 scans.

  • Validation Check (Self-Validating Step): For N-unsubstituted pyrazoles, a broad band between 3100-3200 cm −1 (N-H stretch) must be present. If analyzing an N-alkylated derivative (e.g., 1-methylpyrazole), the absolute absence of this band validates the complete substitution of the amine proton.

Part 4: Visualizing the Analytical Workflow

Workflow Start Synthesized Pyrazole Derivative Purity Purity Check (TLC / HPLC) Start->Purity NMR NMR Spectroscopy (1H, 13C, 2D) Purity->NMR IR FT-IR Spectroscopy (ATR Method) Purity->IR MS High-Resolution Mass Spec (HRMS) Purity->MS Analysis1 Assign Chemical Shifts & Coupling Constants NMR->Analysis1 Analysis2 Identify Functional Groups (C=N, N-H, C=O) IR->Analysis2 Analysis3 Confirm Molecular Mass & Fragmentation MS->Analysis3 Validation Cross-Validation of Structural Data Analysis1->Validation Analysis2->Validation Analysis3->Validation Final Confirmed Molecular Structure Validation->Final

Multi-modal spectroscopic workflow for the structural validation of pyrazole derivatives.

References

  • Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives - Benchchem. 5

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles - Prof. Dr. H.-H. Limbach. 1

  • 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate.2

  • Spectroscopic Analysis for Structural Confirmation of 1-benzyl-4-bromo-1H-pyrazole: A Comparative Guide - Benchchem. 3

  • Disulfide-Catalyzed Iodination of Electron-Rich Aromatic Compounds - ACS Publications. 4

Sources

Validation

A Researcher's Guide to In Vitro to In Vivo Correlation of Pyrazole-Based Drug Candidates

Introduction: The Pyrazole Scaffold and the IVIVC Imperative The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its uniqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold and the IVIVC Imperative

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique physicochemical properties allow it to serve as a versatile scaffold, leading to drugs with a wide array of therapeutic applications, from anti-inflammatory agents like celecoxib to targeted cancer therapies.[4][5][6] However, the journey from a promising pyrazole "hit" in a lab dish to an effective medicine in a patient is fraught with challenges, chief among them being the translation of preclinical data. Many candidates that show excellent potency in vitro fail spectacularly in vivo due to poor pharmacokinetics or unforeseen metabolic liabilities.[1][7]

This is where the discipline of In Vitro to In Vivo Correlation (IVIVC) becomes indispensable. IVIVC is a predictive framework that uses data from laboratory-based assays to forecast a drug's real-world performance in a living system.[8] A robust IVIVC strategy is a critical component of modern drug development, enabling researchers to:

  • De-risk candidates early , saving invaluable time and resources.[9]

  • Optimize drug properties for better bioavailability and efficacy.

  • Refine dosing regimens for clinical trials.

  • Reduce reliance on animal testing by making more informed predictions.

This guide provides a comprehensive framework for establishing a meaningful IVIVC for pyrazole-based drug candidates. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, empowering you to build a self-validating system for your research pipeline.

The In Vitro Toolkit: Building a Predictive Profile

The first step in establishing an IVIVC is to characterize the candidate compound thoroughly using a cascade of in vitro assays. Each assay provides a critical piece of the puzzle, and together they form a predictive profile of the drug's likely behavior.

In_Vitro_Workflow cluster_0 Initial Characterization cluster_1 ADME Profiling cluster_2 Data Integration & Prediction Compound Synthesized Pyrazole Candidate Potency Target Engagement & Potency Assay (e.g., Kinase IC50) Compound->Potency Is it potent? Metabolism Metabolic Stability (Microsomes, Hepatocytes) Potency->Metabolism Yes Permeability Permeability & Efflux (Caco-2, PAMPA) Metabolism->Permeability Integration Integrate Data & Predict In Vivo PK Permeability->Integration

Caption: High-level workflow for in vitro characterization of pyrazole candidates.

Target Engagement and Potency

Causality: Before assessing its drug-like properties, you must confirm the compound binds its intended biological target with high affinity. This is the fundamental measure of a drug's potential efficacy. For many pyrazole-based drugs, which often target kinases, this involves determining the half-maximal inhibitory concentration (IC50).[10]

Experimental Protocol: Kinase Inhibition Assay (Example)

  • Reagents: Recombinant kinase, appropriate peptide substrate, ATP, test compound (serially diluted), and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Add kinase, substrate, and test compound to a 384-well plate.

    • Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Stop the reaction and quantify the amount of ADP produced using the detection reagent and a luminometer.

  • Controls: Include a "no enzyme" control (background), a "vehicle" control (100% activity), and a known inhibitor as a positive control.

  • Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Metabolic Stability

Causality: The liver is the body's primary metabolic engine. An in vitro metabolic stability assay predicts the rate of hepatic (liver) clearance, which is a major determinant of a drug's half-life and oral bioavailability.[11] Pyrazoles can undergo various metabolic transformations, and understanding their stability is crucial.[1][7] Human liver microsomes (HLM), which contain the key Cytochrome P450 (CYP) enzymes, are a cost-effective and common starting point.[9][11]

Experimental Protocol: Human Liver Microsomal Stability Assay

  • Reagents: Pooled HLM, NADPH (a necessary cofactor), phosphate buffer, and the test compound.

  • Procedure:

    • Pre-warm a solution of HLM and buffer to 37°C.

    • Add the test compound (typically at 1 µM) and briefly pre-incubate.

    • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction.

    • Analyze the remaining parent compound concentration in each sample using LC-MS/MS.

  • Controls: Include control compounds with known high and low clearance (e.g., verapamil and warfarin, respectively) to validate the assay performance. A control incubation without NADPH demonstrates that the compound loss is enzyme-dependent.

  • Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate of elimination (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Permeability and Efflux

Causality: For an orally administered drug to be effective, it must pass from the gastrointestinal tract into the bloodstream. In vitro permeability assays predict this absorption process. The Caco-2 cell model, derived from human colorectal adenocarcinoma cells, is a gold standard as these cells differentiate into a monolayer that mimics the intestinal barrier, complete with efflux transporters (like P-glycoprotein) that can pump drugs back out.[12]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts for 21-25 days until they form a differentiated, polarized monolayer.

  • Procedure (A-to-B):

    • Wash the cell monolayers to remove culture medium.

    • Add the test compound to the apical (A, or upper) chamber.

    • At various time points, take samples from the basolateral (B, or lower) chamber.

  • Procedure (B-to-A): To assess efflux, perform the experiment in reverse, adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Analysis: Quantify the compound concentration in the samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the compound is a substrate for an efflux transporter.

Hypothetical Pyrazole Candidate Target IC50 (nM)HLM Stability (t½, min)Caco-2 Papp (A-to-B) (10⁻⁶ cm/s)Efflux Ratio
Pyrazole-A15> 6018.51.1
Pyrazole-B12451.28.5
Pyrazole-C2501022.00.9

The In Vivo Proving Ground: From Prediction to Reality

After building an in vitro profile, selected candidates advance to in vivo studies. These experiments are the ultimate test of the in vitro predictions, providing the real-world data needed to establish a correlation.

In_Vivo_Selection TherapyArea Therapeutic Area? Oncology Oncology TherapyArea->Oncology Cancer Inflammation Inflammation TherapyArea->Inflammation Autoimmune Xenograft Tumor Xenograft Model (e.g., HCT-116 in Mice) Oncology->Xenograft Edema Carrageenan-Induced Paw Edema Model (Rat) Inflammation->Edema PK_Study Pharmacokinetic (PK) Study (Determine Exposure) Xenograft->PK_Study PD_Study Pharmacodynamic (PD) Study (Measure Efficacy) Xenograft->PD_Study Edema->PK_Study Edema->PD_Study IVIVC_Process cluster_invitro In Vitro Data cluster_scaling Scaling & Modeling cluster_invivo In Vivo Data cluster_correlation Correlation invitro_cl CLint (from Microsomes) well_stirred Well-Stirred Model Prediction invitro_cl->well_stirred scaling_factors Physiological Scaling Factors (MPPGL, Liver Weight, etc.) scaling_factors->well_stirred comparison Compare Predicted vs. Observed well_stirred->comparison Predicted In Vivo CL invivo_cl Observed CL (from PK Study) invivo_cl->comparison Observed In Vivo CL good_ivivc Good IVIVC (Prediction within 2-fold) comparison->good_ivivc Yes poor_ivivc Poor IVIVC (Investigate Discordance) comparison->poor_ivivc No

Caption: The process of correlating in vitro clearance to in vivo clearance.

The Process in Practice:

  • Obtain In Vitro CLint: This value comes directly from your metabolic stability assay.

  • Scale to In Vivo: The CLint (in units of µL/min/mg microsomal protein) is scaled to predict whole-liver hepatic clearance (CLh, in mL/min/kg) using established physiological values for the test species (e.g., milligrams of microsomal protein per gram of liver (MPPGL) and liver weight).

  • Predict In Vivo Clearance: The scaled intrinsic clearance is used in the well-stirred model equation to predict hepatic blood clearance.

  • Correlate: Plot the predicted in vivo clearance against the actual clearance measured in your PK study. A good correlation (Level A) is one where the predicted values fall close to the line of unity with the observed values, often within a 2-fold error margin. [13]

Case Study Comparison: The Tale of Two Pyrazoles

Let's analyze the hypothetical candidates from our earlier table to see how this process illuminates their development path.

Parameter Pyrazole-A Pyrazole-B Rationale & In Vivo Outcome
In Vitro
Target IC50 (nM)1512Both are highly potent against the target.
HLM Stability (t½, min)> 60 (Stable)45 (Moderately Stable)Pyrazole-A is predicted to have low clearance. Pyrazole-B is predicted to have moderate clearance.
Caco-2 Papp (A-to-B)18.5 (High)1.2 (Low)Pyrazole-A is predicted to be well-absorbed. Pyrazole-B is predicted to be poorly absorbed.
Efflux Ratio1.18.5Pyrazole-B is identified as a significant P-gp efflux substrate, a major liability for oral absorption.
IVIVC Prediction
Predicted In Vivo CLLowModerateBased on HLM stability, both appear viable, though Pyrazole-A is superior.
In Vivo Reality
Oral Bioavailability (%)75%< 2%Correlation Confirmed: Pyrazole-A's high permeability and metabolic stability in vitro translated to excellent in vivo exposure. Discordance Explained: Pyrazole-B's excellent potency and moderate stability were irrelevant in vivo because its low permeability and high efflux prevented it from being absorbed. The Caco-2 assay correctly predicted this failure.
Efficacy (%TGI)85%Not evaluablePyrazole-A achieved sufficient exposure to engage the target and inhibit tumor growth. Pyrazole-B never reached the tumor in sufficient concentrations to have an effect.

Conclusion: Building a Robust and Predictive Drug Discovery Engine

Establishing a strong in vitro to in vivo correlation is not a linear process but an iterative cycle of prediction, testing, and refinement. For pyrazole-based drug candidates, a successful IVIVC strategy hinges on a holistic understanding of the molecule's potency, metabolic fate, and its ability to cross biological barriers. By integrating these key in vitro assessments, researchers can build a powerful predictive engine that identifies compounds with the highest probability of success, minimizing late-stage attrition and accelerating the delivery of novel therapeutics to the patients who need them.

References

  • Title: Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation Source: National Center for Biotechnology Information URL: [Link]

  • Title: How to Choose In Vitro Systems to Predict In Vivo Drug Clearance: A System Pharmacology Perspective Source: National Center for Biotechnology Information URL: [Link]

  • Title: In vitro models for prediction of drug absorption and metabolism Source: ITQB NOVA URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry URL: [Link]

  • Title: Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities Source: MDPI URL: [Link]

  • Title: Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia Source: National Center for Biotechnology Information URL: [Link]

  • Title: Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents Source: PubMed URL: [Link]

  • Title: A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies Source: National Center for Biotechnology Information URL: [Link]

  • Title: Chemistry and biomedical relevance of pyrazole derivatives: An integrated review Source: EPJ Web of Conferences URL: [Link]

  • Title: A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives Source: PubMed URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Center for Biotechnology Information URL: [Link]

  • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: National Center for Biotechnology Information URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL: [Link]

  • Title: Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents Source: ResearchGate URL: [Link]

  • Title: In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? Source: National Center for Biotechnology Information URL: [Link]

  • Title: In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents Source: ACS Publications URL: [Link]

  • Title: Regulatory Experience with In Vivo In Vitro Correlations (IVIVC) in New Drug Applications Source: ResearchGate URL: [Link]

  • Title: In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia Source: Royal Society of Chemistry URL: [Link]

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Pharmacology URL: [Link]

  • Title: Update on the advances and challenges in bioequivalence testing methods for complex topical generic products Source: Semantic Scholar URL: [Link]

  • Title: Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities Source: Semantic Scholar URL: [Link]

  • Title: Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study Source: Royal Society of Chemistry URL: [Link]

  • Title: Some examples of pyrazole based commercial drugs and bioactive molecules. Source: ResearchGate URL: [Link]

  • Title: Industry Case Studies: Integration of Biorelevant Dissolution Data with Physiologically-based Pharmacokinetic Models during Formulation Development Source: American Pharmaceutical Review URL: [Link]

Sources

Comparative

Advanced Cross-Validation Guide: 1-(3-Bromophenyl)-1H-pyrazol-5-amine in Kinase Inhibitor Development

Executive Summary & Strategic Rationale In the landscape of targeted oncology and rational drug design, the pyrazol-5-amine scaffold has emerged as a privileged pharmacophore, particularly for targeting the ATP-binding h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the landscape of targeted oncology and rational drug design, the pyrazol-5-amine scaffold has emerged as a privileged pharmacophore, particularly for targeting the ATP-binding hinge region of kinases such as ERK1/2, p38 MAPK, and CDK7[1]. Among its derivatives, 1-(3-Bromophenyl)-1H-pyrazol-5-amine (CAS: 72194-28-6) offers a unique structural advantage.

As an Application Scientist, selecting the correct starting building block is critical. The unsubstituted 1-phenyl-1H-pyrazol-5-amine lacks the necessary handles for late-stage diversification, while the para-substituted 1-(4-bromophenyl) variant frequently directs subsequent functional groups into steric clashes with the kinase hinge region[2]. In contrast, the meta-bromo substitution of 1-(3-Bromophenyl)-1H-pyrazol-5-amine provides an optimal exit vector. This allows the primary amine to anchor to the kinase hinge (e.g., Met108 in ERK2) while the meta-position directs cross-coupled solubilizing groups (like morpholine or piperazine) precisely into the solvent-exposed channel[3].

Comparative Performance Analysis

To objectively evaluate the utility of 1-(3-Bromophenyl)-1H-pyrazol-5-amine (3-Br-PPA), we cross-validate its performance against its structural analogs in the context of ERK2 inhibitor development. The data below synthesizes the physicochemical properties of the scaffolds and the biological efficacy of their derived inhibitors.

Scaffold AlternativeSubstitution VectorHinge Binding Proxy (Derived IC50)Lipophilicity (clogP)Orthogonal Cross-Coupling Yield
1-(3-Bromophenyl)-1H-pyrazol-5-amine Meta< 5 nM (Optimal Fit)2.882 - 89%
1-(4-Bromophenyl)-1H-pyrazol-5-amine Para~ 45 nM (Steric Clash)2.875 - 80%
1-Phenyl-1H-pyrazol-5-amine None> 100 nM (Lacks Vector)1.9N/A (Requires pre-functionalization)

Data Synthesis Rationale: The superior IC50 profile of 3-Br-PPA derivatives is directly caused by the meta-vector's ability to avoid steric hindrance within the ATP pocket, allowing the pyrazole core to maintain optimal hydrogen bonding geometry[2].

Mechanistic Pathway Visualization

The following diagram illustrates the MAPK/ERK signaling cascade, highlighting the exact node where 3-Br-PPA derived molecules exert their competitive inhibition.

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS GTPase RTK->RAS Activation RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Target) MEK->ERK Target Cell Proliferation ERK->Target Inhibitor 3-Br-PPA Derivative Inhibitor->ERK Competitive Hinge Binding

MAPK/ERK signaling cascade highlighting the targeted inhibition of ERK1/2 by 3-Br-PPA derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the orthogonal synthesis and subsequent biological validation of 3-Br-PPA. Every step includes the causality behind the chemical choices and built-in validation metrics.

Protocol A: Orthogonal Functionalization Workflow

The power of 1-(3-Bromophenyl)-1H-pyrazol-5-amine lies in the orthogonal reactivity of its C5-amine and C3'-bromide.

Step 1: C5-Amine Functionalization (Buchwald-Hartwig Amidation)

  • Procedure: Suspend 1-(3-Bromophenyl)-1H-pyrazol-5-amine (1.0 eq) and the target aryl chloride (1.1 eq) in degassed tert-butanol. Add BrettPhos Pd G3 precatalyst (0.05 eq) and Cs2CO3 (2.0 eq). Heat to 80°C for 2 hours under nitrogen[1].

  • Causality & Validation: BrettPhos is explicitly selected because its bulky, electron-rich ligand sphere promotes the selective coupling of primary amines with aryl chlorides without prematurely triggering the oxidative addition of the meta-bromo group[4]. LC-MS analysis of the crude mixture must show <5% of the debrominated byproduct to validate the orthogonality of this step.

Step 2: C3'-Bromo Cross-Coupling (Suzuki-Miyaura)

  • Procedure: Subject the purified intermediate from Step 1 to a boronic acid derivative (e.g., morpholine-phenylboronic acid) using Pd(dppf)Cl2 (0.05 eq) and K2CO3 (3.0 eq) in a 4:1 dioxane/water mixture at 100°C for 4 hours[5].

  • Causality & Validation: The robust Pd(dppf)Cl2 catalyst is chosen to overcome the steric hindrance of the meta-position. The addition of water is critical to dissolve the inorganic base and accelerate the transmetalation step.

Synthesis_Workflow Start 1-(3-Bromophenyl)-1H-pyrazol-5-amine Step1 C5-Amine Functionalization (Buchwald-Hartwig) Start->Step1 Orthogonal Site 1 Intermediate C5-Substituted Intermediate Step1->Intermediate Step2 C3'-Bromo Cross-Coupling (Suzuki-Miyaura) Intermediate->Step2 Orthogonal Site 2 Product Dual-Functionalized Inhibitor Step2->Product Validation TR-FRET Kinase Assay Product->Validation Efficacy Testing

Stepwise orthogonal functionalization workflow for 1-(3-Bromophenyl)-1H-pyrazol-5-amine.

Protocol B: TR-FRET ERK2 Kinase Assay Validation

To validate the biological efficacy of the synthesized 3-Br-PPA derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Enzyme-Inhibitor Pre-Incubation: Dispense the 3-Br-PPA derived compounds in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Add recombinant ERK2 enzyme and incubate for 15 minutes.

    • Causality: Pyrazole-based hinge binders often exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium, preventing the artificial inflation of the apparent IC50.

  • Reaction Initiation: Add ATP (at its predetermined Km value) and a biotinylated peptide substrate in kinase buffer (HEPES pH 7.4, MgCl2, EGTA, DTT) to initiate the reaction.

  • Termination & Detection: After 60 minutes, terminate the reaction using EDTA (to chelate the Mg2+ cofactor). Add Europium-labeled anti-phosphopeptide antibody and Streptavidin-APC.

  • Self-Validation Metric (Z'-Factor): Calculate the Z'-factor using the positive (DMSO) and negative (no enzyme) controls. The assay is only deemed valid—and the IC50 data trustworthy—if the Z'-factor is > 0.6, indicating high robustness and a wide dynamic range[3].

References

  • Structure-Guided Discovery and Preclinical Assessment of Novel (Thiophen-3-yl)aminopyrimidine Derivatives as Potent ERK1/2 Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Structure-Guided Discovery of Potent and Selective Inhibitors of ERK1/2 from a Modestly Active and Promiscuous Chemical Start Point Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) That Is Efficacious in Both Monotherapy and Combination Therapy in Models of Nonsmall Cell Lung Cancer (NSCLC) Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • WO2017080979A1 - Dihydroimidazopyrazinone derivatives useful in the treatment of cancer Source: Google Patents URL
  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles Source: PMC, NIH URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Bromophenyl)-1h-pyrazol-5-amine

As a Senior Application Scientist, I have observed that laboratories frequently mishandle specialty halogenated aromatic amines by applying generic safety protocols meant for basic organic building blocks. This is a crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that laboratories frequently mishandle specialty halogenated aromatic amines by applying generic safety protocols meant for basic organic building blocks. This is a critical operational error. 1-(3-Bromophenyl)-1H-pyrazol-5-amine requires a highly targeted approach to personal protective equipment (PPE) and handling due to its specific toxicological profile.

This guide is designed to provide your research team with the causality behind our safety choices, ensuring that every scientist not only follows the protocol but fundamentally understands the why behind it.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

Before selecting PPE, we must understand the chemical adversary. 1-(3-Bromophenyl)-1H-pyrazol-5-amine (CAS: 72194-28-6) is a lipophilic, halogenated aromatic amine with a molecular weight of 238.08 g/mol [1].

The primary acute danger of handling aromatic amines lies in their ability to easily penetrate the dermal barrier. Once absorbed into the bloodstream, they do not cause immediate localized burns; instead, they act systemically. The compound undergoes hepatic N-hydroxylation via Cytochrome P450 enzymes[2]. These N-hydroxylated metabolites then enter erythrocytes (red blood cells) and trigger a rapid co-oxidation reaction with oxyhemoglobin (HbO₂), converting it into methemoglobin (Met-Hb)[2]. Because methemoglobin cannot bind or transport oxygen, exposure leads to functional anemia and severe tissue hypoxia (cyanosis)[2]. The presence of the bromine atom increases the molecule's lipophilicity, which can further enhance dermal absorption compared to non-halogenated analogs.

G A 1-(3-Bromophenyl)- 1H-pyrazol-5-amine (Exposure) B Hepatic CYP450 (N-hydroxylation) A->B Dermal/Inhalation Absorption C N-hydroxylated Metabolite B->C Enzymatic Conversion D Erythrocyte Entry (Co-oxidation) C->D Bloodstream Transport E Methemoglobin Formation (Hypoxia) D->E Oxyhemoglobin Depletion

Metabolic pathway of halogenated aromatic amines leading to methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

Because of the severe methemoglobinemia risk and the compound's lipophilic nature, standard laboratory latex gloves are entirely insufficient. We must create an impermeable, chemically validated barrier.

PPE CategorySpecificationScientific Justification
Hand Protection Nitrile (≥0.11 mm thickness) or Neoprene glovesHalogenated aromatic amines can quickly permeate standard latex. Nitrile and Neoprene provide superior chemical resistance against lipophilic amines, preventing dermal absorption[3].
Eye Protection Tight-fitting chemical splash gogglesPrevents conjunctival absorption of aerosolized crystalline dust or solvent splashes during solubilization.
Body Protection Tyvek® lab coat or chemical-resistant apronPrevents the accumulation of chemical dust on porous cotton clothing, which can lead to prolonged, unnoticed dermal exposure.
Respiratory NIOSH-approved N95 or P100 particulate respiratorMandatory if weighing outside a controlled draft enclosure. Prevents inhalation of fine dust, avoiding direct entry into the highly vascularized pulmonary capillary bed[3].

Operational Plan: Step-by-Step Handling Procedure

Trust in a safety protocol comes from its reproducibility and built-in safety margins. Follow this self-validating workflow to ensure zero-exposure handling:

Phase 1: Pre-Operational Preparation

  • Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Never handle this compound on an open benchtop.

  • Static Mitigation: 1-(3-Bromophenyl)-1H-pyrazol-5-amine is typically handled as a solid powder. In my experience, static charge during weighing is the most common route of accidental benchtop contamination. Use an anti-static gun (e.g., Zerostat) on your weighing boats and spatulas before transferring the chemical.

  • PPE Donning: Equip double nitrile gloves. The outer glove acts as the primary defense and can be quickly discarded if contaminated, leaving the inner glove as a continuous, unbroken barrier[3].

Phase 2: Execution 4. Transfer: Weigh the compound deep inside the fume hood using a draft shield on the analytical balance to prevent powder aerosolization. 5. Solubilization: When dissolving the compound, utilize closed systems (e.g., septum-capped vials) wherever possible. Halogenated aromatic amines are generally soluble in polar organic solvents[3]. Add the solvent slowly down the side of the vial to minimize aerosolization or splashing.

Phase 3: Decontamination 6. Surface Cleaning: Wipe down the balance and fume hood surface with a solvent compatible with the compound (e.g., an ethanol/water mixture), followed by a standard laboratory detergent wipe. 7. Doffing: Remove the outer gloves inside the fume hood, turning them inside out, and dispose of them immediately in the solid hazardous waste container.

Spill Response & Disposal Plan

Disposal requires strict adherence to environmental regulations, as halogenated compounds are highly persistent and toxic to aquatic ecosystems.

Spill Response Protocol:

  • Isolate: Evacuate the immediate area if a large amount of dust is aerosolized outside the fume hood.

  • Contain (No Dry Sweeping): Do not use a brush and pan. Dry sweeping aerosolizes the toxic dust, creating an inhalation hazard.

  • Absorb: Gently cover the spill with damp absorbent paper (dampened with water or a compatible polar solvent) to suppress dust formation.

  • Collect: Use a non-sparking tool to scoop the absorbed material into a sealable, compatible hazardous waste container.

Waste Disposal Routing:

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a clearly labeled "Toxic Solid Waste - Halogenated Aromatic Amines" container.

  • Liquid Waste: Any solvent containing 1-(3-Bromophenyl)-1H-pyrazol-5-amine must be segregated into a "Halogenated Organic Waste" carboy. Never mix halogenated waste with non-halogenated waste, as this drastically increases disposal costs and risks incompatible, exothermic reactions during downstream waste processing.

References

  • ChemicalBook. "1-(3-Bromophenyl)-1H-pyrazol-5-amine price,buy 1". ChemicalBook.
  • ACS Publications. "Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines". Chemical Research in Toxicology.
  • Benchchem. "3,4,5-Tribromoaniline | 609-16-5". Benchchem.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.